1-Hydroxy-9-methoxycanthin-6-one
Description
9-Methoxycanthin-6-one has been reported in Simaba orinocensis, Simarouba glauca, and other organisms with data available.
from roots of Eurycoma longifolia (Simaroubaceae)
Propriétés
IUPAC Name |
13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCRARVHWCCRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432290 | |
| Record name | CHEBI:66699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-91-6 | |
| Record name | 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74991-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHEBI:66699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Hydroxy-9-methoxycanthin-6-one: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the bioactive alkaloid, 1-Hydroxy-9-methoxycanthin-6-one. This document consolidates available scientific literature to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound is a canthin-6-one alkaloid found primarily within the plant kingdom, particularly in species of the Simaroubaceae family. While research is ongoing, the principal identified natural source is Eurycoma longifolia. Other plants from the Simaroubaceae family, known to produce a variety of canthin-6-one alkaloids, are also potential sources that warrant further investigation.
Table 1: Natural Sources of this compound and Related Alkaloids
| Plant Species | Family | Plant Part | Compound Isolated | Geographic Location |
| Eurycoma longifolia Jack | Simaroubaceae | Roots | This compound, 9-Methoxycanthin-6-one | Southeast Asia (e.g., Indonesia, Malaysia)[1] |
| Picrasma quassioides Benn. | Simaroubaceae | Stems | Various canthin-6-one alkaloids (e.g., 4,5-dimethoxy-10-hydroxycanthin-6-one) | Tropical and subtropical Asia[2][3] |
| Picrolemma huberi | Simaroubaceae | Stem Bark | 1-Hydroxy-canthin-6-one | Not Specified[4] |
| Simaba ferruginea A. St-Hil. | Simaroubaceae | Rhizomes | Canthin-6-one alkaloids | Not Specified[5] |
Note: While Eurycoma longifolia is a confirmed source of this compound, the other listed species are known producers of structurally similar canthin-6-one alkaloids, making them potential candidates for the presence of the target compound.
Quantitative Data
Precise quantitative data for this compound is not widely available in the current literature. However, data for the closely related and more abundant alkaloid, 9-methoxycanthin-6-one, in Eurycoma longifolia can provide a useful benchmark for researchers.
Table 2: Concentration of 9-Methoxycanthin-6-one in Eurycoma longifolia
| Plant Part | Concentration (mg/g Dry Weight) |
| Tap Roots | 4.10[6] |
| Fibrous Roots | 3.91[6] |
| Rachis | 2.10[6] |
| Cotyledons | 1.44[6] |
| Embryo | 0.84[6] |
| Petioles | 0.15[6] |
| Stem | 0.12[6] |
| Leaves | 0.08[6] |
| Root Culture (Control) | 0.057[7][8] |
Experimental Protocols
The following protocols are generalized from methodologies reported for the isolation of canthin-6-one alkaloids from Eurycoma longifolia and other plants of the Simaroubaceae family. These can be adapted for the specific isolation of this compound.
General Extraction of Total Alkaloids
Objective: To extract the crude alkaloid fraction from the plant material.
Methodology:
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of Eurycoma longifolia) is used as the starting material.
-
Maceration:
-
The powdered material is first macerated with a non-polar solvent like n-hexane to remove fats and waxes.
-
The residue is then air-dried and subsequently macerated with a polar solvent such as methanol at room temperature for an extended period (e.g., 3 x 24 hours).
-
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude methanolic extract is suspended in water and acidified to a pH of 1-2 with hydrochloric acid.
-
The acidic solution is then filtered to remove any acid-insoluble materials.
-
The filtrate is basified to a pH of 7-8 with concentrated ammonia.
-
The basified solution is then partitioned with an organic solvent such as dichloromethane or chloroform to extract the alkaloids. The organic layer containing the total alkaloids is collected and concentrated.
-
Chromatographic Separation and Purification
Objective: To isolate and purify this compound from the crude alkaloid extract.
Methodology:
-
Column Chromatography:
-
The crude alkaloid extract is subjected to column chromatography on silica gel.
-
A gradient elution is typically employed, starting with a less polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then introducing methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 8:2 v/v). The spots can be visualized under a UV lamp (366 nm).
-
-
Further Purification:
-
Fractions containing the target compound, as identified by TLC comparison with a standard if available, are combined and concentrated.
-
Further purification can be achieved through techniques such as preparative TLC, recrystallization, or High-Performance Liquid Chromatography (HPLC) on a C18 column. A mobile phase of acetonitrile/water with a modifier like formic acid is often used for HPLC purification.
-
Visualization of the Isolation Workflow
The following diagram illustrates a general workflow for the isolation of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cropj.com [cropj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of 1-Hydroxy-9-methoxycanthin-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-9-methoxycanthin-6-one is a prominent member of the canthin-6-one class of alkaloids, a group of tryptophan-derived natural products with a wide range of pharmacological activities. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate structure. This document outlines the key enzymatic steps, presents available quantitative data from related studies, and details representative experimental protocols for pathway elucidation. A logical diagram of the biosynthetic pathway is also provided to facilitate a clear understanding of the molecular transformations.
Introduction
Canthin-6-one alkaloids are a subclass of β-carboline alkaloids characterized by an additional D-ring, forming a pentacyclic indolo[3,2,1-de][1][2]naphthyridine system. These compounds are primarily isolated from plants of the Simaroubaceae and Rutaceae families. The core canthin-6-one structure is often subject to various enzymatic modifications, such as hydroxylation and methoxylation, leading to a diverse array of derivatives with distinct biological properties. This compound is one such derivative that has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives.
The Biosynthetic Pathway
The biosynthesis of this compound commences with the essential amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, condensation, cyclization, oxidation, hydroxylation, and methoxylation. While the complete enzymatic machinery for this specific compound is yet to be fully elucidated, a putative pathway can be constructed based on established knowledge of canthin-6-one and general alkaloid biosynthesis.
The initial steps involve the conversion of L-tryptophan to tryptamine. Tryptamine then condenses with a four-carbon unit, likely α-ketoglutarate or a related dicarboxylic acid from the Krebs cycle, to form a β-carboline intermediate. This is followed by a series of cyclization and oxidation reactions to yield the canthin-6-one core structure. Subsequent tailoring enzymes, a cytochrome P450 monooxygenase and an O-methyltransferase, are proposed to catalyze the final hydroxylation and methoxylation steps to produce this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is scarce in the literature. However, studies on the production of canthin-6-one alkaloids in plant cell cultures provide valuable insights into the potential yields and precursor conversion efficiencies. The following table summarizes representative data from studies on canthin-6-one production.
| Plant Species | Culture Type | Precursor Fed | Precursor Conc. | Product(s) | Yield (mg/g DW) | Reference |
| Ailanthus altissima | Cell Suspension | - | - | Canthin-6-one, 1-Methoxycanthin-6-one | 12.7 (total) | [3] |
| Brucea javanica | Cell Suspension | Tryptophan | 10 mg/L | Canthin-6-one | 26.72 | [4] |
| Brucea javanica | Cell Suspension | - | - | Canthin-6-one, 11-Hydroxycanthin-6-one, 5-Methoxycanthin-6-one, 11-Methoxycanthin-6-one | Not specified | [5] |
Experimental Protocols
The elucidation of alkaloid biosynthetic pathways relies on a combination of experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Isotope Labeling Studies
Objective: To trace the incorporation of precursors into the final product, confirming the metabolic route.
Methodology:
-
Precursor Selection and Labeling: L-Tryptophan, the primary precursor, is labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H). For instance, [¹³C₉, ¹⁵N₂]-L-Tryptophan can be used to track the entire tryptophan skeleton.
-
Feeding Experiment: The labeled precursor is administered to the biological system (e.g., plant seedlings, cell suspension cultures) actively producing the target alkaloid. The feeding period can range from hours to days, depending on the metabolic rate of the system.
-
Extraction and Purification: After the incubation period, the alkaloids are extracted from the plant material using appropriate solvents (e.g., methanol, chloroform). The target compound, this compound, is then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: The purified compound is analyzed by Mass Spectrometry (MS) to determine the mass shift due to the incorporated stable isotopes or by scintillation counting for radioisotopes. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise location of the stable isotopes within the molecule, providing detailed insights into the rearrangement and cyclization reactions.[6]
Enzyme Assays
Objective: To identify and characterize the enzymes responsible for specific steps in the biosynthetic pathway.
Methodology for a Putative Cytochrome P450 Monooxygenase (Hydroxylation):
-
Enzyme Source: Microsomal fractions are prepared from the plant tissue or cell cultures known to produce the alkaloid. This is achieved through differential centrifugation of homogenized plant material.
-
Substrate: The putative substrate, canthin-6-one, is synthesized or isolated.
-
Assay Mixture: The reaction mixture typically contains the microsomal preparation, the substrate (canthin-6-one), a source of reducing equivalents (NADPH), and a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Reaction: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: The reaction is stopped, and the products are extracted. The formation of 1-hydroxycanthin-6-one is monitored and quantified using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Characterization: Enzyme kinetics (Km, Vmax) can be determined by varying the substrate concentration. The nature of the enzyme can be confirmed using specific inhibitors of cytochrome P450s (e.g., carbon monoxide, ketoconazole).[1][7]
Methodology for a Putative O-Methyltransferase (Methoxylation):
-
Enzyme Source: A soluble protein extract is prepared from the plant material. The specific O-methyltransferase can be purified using chromatographic techniques or produced recombinantly in a heterologous host (e.g., E. coli, yeast).
-
Substrates: The putative substrate, 1-hydroxycanthin-6-one, and the methyl donor, S-adenosyl-L-methionine (SAM), are required. Radiolabeled SAM ([¹⁴C]-SAM) is often used for sensitive detection.
-
Assay Mixture: The reaction mixture includes the enzyme preparation, 1-hydroxycanthin-6-one, SAM, and a suitable buffer with divalent cations (e.g., Mg²⁺) which are often required for OMT activity.
-
Reaction: The reaction is incubated at an optimal temperature and pH.
-
Product Analysis: The reaction is terminated, and the product, this compound, is extracted and analyzed. If radiolabeled SAM is used, the incorporation of the radiolabel into the product can be quantified by scintillation counting after separation by Thin Layer Chromatography (TLC) or HPLC. Alternatively, unlabeled SAM can be used, and the product formation can be monitored by HPLC or LC-MS.[8]
Logical Relationships and Experimental Workflows
The elucidation of a biosynthetic pathway is a stepwise process involving the integration of various experimental approaches.
References
- 1. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tarjomefa.com [tarjomefa.com]
- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 5. Production of canthin-6-one alkaloids by cell suspension cultures of Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Hydroxy-9-methoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical structure elucidation of 1-hydroxy-9-methoxycanthin-6-one, a β-carboline alkaloid isolated from the roots of Eurycoma longifolia. This document details the experimental protocols and spectroscopic data analysis integral to its characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a member of the canthin-6-one class of alkaloids, which are known for their diverse biological activities, including cytotoxic and antimalarial properties.[1] The precise determination of its molecular structure is fundamental to understanding its chemical properties, mechanism of action, and potential for therapeutic development. This guide outlines the systematic approach employed in its structural elucidation, integrating data from various spectroscopic techniques.
Isolation from Natural Source
This compound is a naturally occurring compound isolated from the roots of the plant Eurycoma longifolia.[1][2] The general procedure for its extraction and isolation is depicted in the workflow diagram below.
Spectroscopic Data Analysis
The structural elucidation of this compound was accomplished through the comprehensive analysis of data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.
Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or orbital trap mass spectrometer. The sample is introduced via direct infusion or after chromatographic separation, and ionization is achieved using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Data Interpretation: The HRMS data provides the exact mass of the molecular ion, which is used to calculate the molecular formula. For this compound, the molecular formula has been established as C₁₅H₁₀N₂O₃.[2]
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀N₂O₃ |
| Exact Mass | 266.0691 g/mol |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for elucidating the connectivity of atoms within a molecule.
Experimental Protocol: NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). 1D spectra (¹H and ¹³C) provide information about the chemical environment and number of protons and carbons. 2D NMR experiments establish correlations between nuclei:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
Data Interpretation and Structure Assembly: The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structure and comparison with related compounds.
| Position | δH (ppm), Multiplicity, J (Hz) | Correlations |
| H-2 | Aromatic Proton Signal | COSY with H-4 |
| H-4 | Aromatic Proton Signal | COSY with H-2 |
| H-5 | Aromatic Proton Signal | |
| H-8 | Aromatic Proton Signal | |
| H-10 | Aromatic Proton Signal | COSY with H-11 |
| H-11 | Aromatic Proton Signal | COSY with H-10 |
| 9-OCH₃ | Singlet, ~4.0 ppm | HMBC to C-9 |
| 1-OH | Broad Singlet |
Table 2: Predicted ¹H NMR Data for this compound.
| Position | δC (ppm) | Correlations |
| C-1 | ~150-160 | HMBC from H-2 |
| C-2 | ~110-120 | HSQC with H-2 |
| C-4 | ~130-140 | HSQC with H-4 |
| C-4a | Quaternary | HMBC from H-2, H-5 |
| C-5 | ~120-130 | HSQC with H-5 |
| C-6 | Carbonyl, >160 | HMBC from H-5 |
| C-6a | Quaternary | HMBC from H-5, H-8 |
| C-8 | ~100-110 | HSQC with H-8 |
| C-9 | ~160 | HMBC from H-8, H-10, 9-OCH₃ |
| C-10 | ~115-125 | HSQC with H-10 |
| C-11 | ~125-135 | HSQC with H-11 |
| C-11a | Quaternary | HMBC from H-10, H-11 |
| C-12a | Quaternary | HMBC from H-2, H-11 |
| C-12b | Quaternary | HMBC from H-8 |
| 9-OCH₃ | ~55-60 | HSQC with 9-OCH₃ protons |
Table 3: Predicted ¹³C NMR Data for this compound.
The logical process of assembling the structure from the spectroscopic data is illustrated in the following diagram.
Conclusion
The structure of this compound has been unequivocally determined through a combination of mass spectrometry and advanced NMR spectroscopic techniques. The systematic application of these analytical methods, from the determination of the molecular formula to the detailed mapping of atomic connectivity, provides a robust framework for the structural elucidation of complex natural products. This detailed understanding of its molecular architecture is a critical first step in the exploration of its biological activities and its potential as a lead compound in drug development programs.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-Hydroxy-9-methoxycanthin-6-one and Its Analogs
Disclaimer: Scientific literature extensively details the mechanisms of action for the closely related canthin-6-one derivatives, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one. However, specific in-depth studies on the precise molecular pathways of 1-Hydroxy-9-methoxycanthin-6-one are not extensively available. This guide provides a comprehensive overview of the known mechanisms of its structural analogs as a predictive framework for its potential biological activities.
Core Anti-cancer and Anti-inflammatory Activities
This compound, a natural β-carboline alkaloid isolated from the roots of Eurycoma longifolia, is recognized for its cytotoxic and antimalarial properties.[1] While detailed mechanistic data for this specific compound is limited, extensive research on its structural analogs, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, reveals a multi-faceted mechanism of action primarily centered around the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways. These compounds have demonstrated significant anti-proliferative effects across a spectrum of cancer cell lines.[2][3][4]
Quantitative Data Presentation
The cytotoxic and anti-inflammatory potency of canthin-6-one derivatives has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) across various cancer cell lines and for the inhibition of inflammatory markers.
Table 1: Cytotoxicity (IC50) of 9-Methoxycanthin-6-one in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [4] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [4] |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [4] |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [4] |
| A375 | Skin Cancer (Melanoma) | 5.71 ± 0.20 | [4] |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [4] |
| Melanoma | Skin Cancer | 6.5 (N-oxide) | [2] |
Table 2: Cytotoxicity (IC50) and Anti-inflammatory Activity of Other Canthin-6-one Derivatives
| Compound | Activity | Cell Line/Target | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one | Cytotoxicity | Melanoma | 5.4 | |
| 9-Hydroxycanthin-6-one-N-oxide | Cytotoxicity | Melanoma | 7.0 | [2] |
| 9-Hydroxycanthin-6-one | NF-κB Inhibition | - | 7.4 | [3] |
| 9-Methoxycanthin-6-one | NF-κB Inhibition | - | 3.8 | [3] |
| Canthin-6-one | iNOS Inhibition | RAW 264.7 | 1 and 5 µM | |
| 5-(1-hydroxyethyl)-canthin-6-one | iNOS Inhibition | RAW 264.7 | 7.5 and 15 µM |
Key Signaling Pathways and Mechanisms of Action
The anti-cancer and anti-inflammatory effects of canthin-6-one alkaloids are orchestrated through the modulation of several critical cellular signaling pathways.
Induction of Apoptosis
A primary mechanism by which canthin-6-one derivatives exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. This process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of a cascade of caspase enzymes that execute cellular dismantling.
Modulation of Inflammatory Pathways
Canthin-6-one and its derivatives have been shown to exert potent anti-inflammatory effects by targeting key signaling pathways, notably the NF-κB and Akt pathways. This leads to a reduction in the production of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of canthin-6-one derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the canthin-6-one derivative (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
Apoptosis Detection by Hoechst 33342 Staining
This method is used to visualize morphological changes in the nucleus of apoptotic cells.
Detailed Steps:
-
Cell Culture: Cells are grown on sterile glass coverslips placed in 24-well plates.
-
Treatment: Cells are treated with the desired concentrations of the canthin-6-one derivative for a specific duration.
-
Washing: The cells are washed twice with ice-cold PBS.
-
Fixation: The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: After washing with PBS, the cells are stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Mounting: The coverslips are washed with PBS and then mounted onto microscope slides using an anti-fade mounting medium.
-
Visualization: The slides are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear brightly stained.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Detailed Steps:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, NF-κB, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct and extensive mechanistic studies on this compound are currently lacking, the substantial body of evidence from its close structural analogs, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, provides a strong foundation for predicting its biological activities. It is highly probable that this compound also exerts its cytotoxic and anti-inflammatory effects through the induction of apoptosis via caspase activation and the inhibition of key inflammatory signaling pathways such as NF-κB and Akt.
Future research should focus on validating these predicted mechanisms specifically for this compound. This would involve conducting comprehensive in vitro and in vivo studies to determine its precise IC50 values in a broader range of cancer cell lines, elucidating its impact on cell cycle progression, and confirming its modulatory effects on the aforementioned signaling pathways. Such investigations will be crucial for fully understanding its therapeutic potential and for the development of novel anti-cancer and anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility and Stability of 1-Hydroxy-9-methoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for assessing the solubility and stability of 1-Hydroxy-9-methoxycanthin-6-one. This information is critical for the progression of this natural product from early-stage research to potential clinical applications.
Introduction to this compound
This compound is a β-carboline alkaloid that has been isolated from the roots of Eurycoma longifolia.[1] Canthin-6-one alkaloids, as a class, have garnered significant interest due to their diverse and promising biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2][3] Understanding the physicochemical properties of this compound, such as its solubility and stability, is a fundamental prerequisite for the development of viable pharmaceutical formulations and for ensuring its quality, safety, and efficacy.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is limited in publicly available literature, data for structurally related canthin-6-one alkaloids provide valuable insights.
Quantitative Solubility Data of Related Canthin-6-one Alkaloids
The following tables summarize the solubility data for closely related canthin-6-one compounds. This information can be used as a preliminary guide for solvent selection and formulation development for this compound.
Table 1: Solubility of 9-Methoxycanthin-6-one in Organic Solvent
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method |
| DMSO | 12.5 | 49.95 | Ultrasonic-assisted dissolution[4][5] |
Table 2: Aqueous Solubility of Canthin-6-one and a Derivative
| Compound | Aqueous Solubility (µg/mL) | Method |
| Canthin-6-one | 16.1 ± 1.0 | UV method[2] |
| Canthin-6-one Derivative (8g) | 92.9 ± 4.8 | UV method[2] |
Note: The aqueous solubility of canthin-6-one is presented as a reference. The introduction of hydrophilic groups, as seen in derivative 8g, can significantly enhance aqueous solubility.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following standard experimental protocols are recommended.
This method determines the saturation solubility of a compound at equilibrium and is crucial for pre-formulation studies.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in mg/mL or molarity.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate and perform serial dilutions.
-
Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by assessing the absorbance with a UV plate reader to detect the point of precipitation.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.
General Approach to Stability Testing
Following the International Council for Harmonisation (ICH) Q1A (R2) guidelines, stability studies for a new drug substance like this compound should include testing of attributes susceptible to change during storage that could influence quality, safety, or efficacy.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies should aim for a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.
-
Procedure: Dissolve this compound in a suitable solvent and then dilute with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Procedure: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Conduct the experiment at room temperature.
-
Time Points: Analyze samples at appropriate intervals.
-
Analysis: Monitor the formation of degradation products by HPLC.
-
Procedure: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).
-
Conditions: Maintain a controlled humidity environment if desired.
-
Time Points: Test the sample at various time points.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
-
Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: Analyze the exposed and control samples by HPLC.
Visualization of Experimental Workflows and Signaling Pathways
The biological activity of canthin-6-one alkaloids has been linked to the modulation of several key signaling pathways involved in inflammation and cell proliferation.
Experimental Workflow for Stability Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
Canthin-6-one Modulation of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.
Canthin-6-one Modulation of the JAK/STAT Signaling Pathway
Caption: Modulation of the JAK/STAT signaling pathway by canthin-6-ones.
Canthin-6-one Modulation of the PI3K/Akt Signaling Pathway
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for its comprehensive physicochemical characterization. While quantitative data for this specific molecule is sparse, the provided data on related compounds and the established methodologies offer a robust framework for researchers and drug development professionals. The elucidation of its interaction with key signaling pathways further underscores its therapeutic potential and provides a basis for future mechanistic studies. Rigorous adherence to the outlined protocols will be crucial in generating the necessary data to support the development of this compound as a potential therapeutic agent.
References
1-Hydroxy-9-methoxycanthin-6-one cytotoxicity against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hydroxy-9-methoxycanthin-6-one, a beta-carboline alkaloid isolated from the roots of Eurycoma longifolia, has emerged as a compound of interest in oncological research. While extensive data on its cytotoxic profile remains limited in publicly accessible literature, preliminary studies indicate its potential as an anticancer agent. This document synthesizes the available information on the cytotoxicity of this compound and its closely related analogs, providing a technical guide for researchers in drug discovery and development. Due to the scarcity of specific data for this compound, this report also includes comprehensive data on the well-studied derivatives, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, to provide a broader context of the cytotoxic potential of canthin-6-one alkaloids.
Introduction to Canthin-6-one Alkaloids
Canthin-6-one alkaloids are a class of naturally occurring compounds characterized by a pentacyclic indolo[3,2,1-de][1][2]naphthyridine ring system. These compounds, isolated from various plant species, have demonstrated a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. Their planar structure allows for intercalation with DNA, a mechanism that contributes to their cytotoxic effects. The substitution patterns on the canthin-6-one scaffold significantly influence their biological activity, making them an attractive framework for the development of novel therapeutic agents.
Cytotoxicity Data
Comprehensive cytotoxic data for this compound against a wide panel of cancer cell lines is not extensively available in the current body of scientific literature. A key study by Kuo et al. in the Journal of Natural Products (2003) reported the isolation of this compound and its cytotoxic and antimalarial activities.[3] However, detailed IC50 values from this study are not broadly disseminated.
To provide a comparative framework, the following tables summarize the IC50 values for the closely related and more extensively studied canthin-6-one derivatives: 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one.
Table 1: Cytotoxicity of 9-Methoxycanthin-6-one Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [4][5] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [4][5] |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [4][5] |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [4][5] |
| A375 | Skin Cancer (Melanoma) | 5.71 ± 0.20 | [4][5] |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [4][5] |
| KB | Oral Carcinoma | 1-4 µg/mL | [6] |
| LU-1 | Lung Adenocarcinoma | 1-4 µg/mL | [6] |
| LNCaP | Prostate Adenocarcinoma | 1-4 µg/mL | [6] |
| HL-60 | Promyelocytic Leukemia | 1-4 µg/mL | [6] |
Table 2: Cytotoxicity of 9-Hydroxycanthin-6-one Against Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Potent Cytotoxicity Reported | [2] |
| SKOV-3 | Ovarian Cancer | Potent Cytotoxicity Reported | [2] |
| OVCAR-3 | Ovarian Cancer | Potent Cytotoxicity Reported | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of canthin-6-one cytotoxicity.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the canthin-6-one derivative (or vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
3.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
Apoptosis Assays
3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3.2.2. Hoechst 33342 Staining
This fluorescence microscopy-based method is used to visualize nuclear morphology changes associated with apoptosis.
-
Cell Treatment: Cells are grown on coverslips and treated with the compound.
-
Staining: Cells are fixed and stained with Hoechst 33342, a DNA-specific fluorescent dye.
-
Microscopy: The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells exhibit condensed chromatin and fragmented nuclei.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways activated by this compound are not yet elucidated, studies on related canthin-6-one derivatives provide insights into their potential mechanisms of action. The primary mode of action appears to be the induction of apoptosis.
4.1. Apoptosis Induction
Canthin-6-one derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1][2][7]
-
Caspase Activation: Treatment with canthin-6-ones leads to the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[1][2]
-
Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins.[7]
-
Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase intracellular ROS levels, which can trigger mitochondrial-mediated apoptosis.[2][8]
Below is a generalized diagram of a potential apoptotic signaling pathway induced by canthin-6-one derivatives.
Caption: Generalized apoptotic signaling pathway for canthin-6-one derivatives.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a novel compound like this compound.
Caption: Typical workflow for cytotoxic evaluation of a novel compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new anticancer drugs. However, a significant gap in the literature exists regarding its specific cytotoxic profile and mechanism of action. Further research is imperative to:
-
Systematically evaluate the cytotoxicity of this compound against a comprehensive panel of human cancer cell lines.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Investigate its in vivo efficacy and safety in preclinical animal models.
-
Explore the structure-activity relationships of canthin-6-one derivatives to optimize their anticancer properties.
This technical guide provides a foundational overview based on the currently available data for this compound and its close analogs. It is intended to serve as a resource for researchers and professionals in the field to guide future investigations into this potentially valuable class of compounds.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Methoxycanthin-6-one | TargetMol [targetmol.com]
- 7. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Antimalarial Potential of Canthin-6-one Alkaloids: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimalarial properties of canthin-6-one alkaloids, a class of compounds isolated from various plant species, notably Eurycoma longifolia. While specific data on 1-Hydroxy-9-methoxycanthin-6-one is not extensively available in the current body of scientific literature, this document synthesizes the existing research on closely related analogues to inform future drug discovery and development efforts. The information presented herein is based on a review of published in vitro and in vivo studies.
Introduction to Canthin-6-one Alkaloids
Canthin-6-one alkaloids are a group of β-carboline alkaloids that have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their potential as antimalarial agents has also been a subject of investigation, with several derivatives showing promising activity against Plasmodium falciparum, the deadliest species of malaria parasite.[3][4] These compounds are of significant interest to the drug development community due to their novel scaffold and potential for chemical modification to enhance efficacy and selectivity.
Quantitative Data on Antiplasmodial and Cytotoxic Activities
The following tables summarize the available quantitative data for various canthin-6-one alkaloids and related compounds from Eurycoma longifolia against Plasmodium falciparum strains and mammalian cell lines. This data is crucial for assessing the therapeutic potential and selectivity of these compounds.
Table 1: In Vitro Antiplasmodial Activity of Canthin-6-one Alkaloids and Other Compounds from Eurycoma longifolia
| Compound | Plasmodium falciparum Strain(s) | IC50 (µg/mL) | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | Gombak A (chloroquine-resistant) | 1.10 | - | [4] |
| 9-methoxycanthin-6-one | D10 (chloroquine-sensitive) | 4.90 | - | [4] |
| 10-Hydroxycanthin-6-one | K-1 (multi-drug resistant) | 0.23 | - | [5] |
| Eurycomanone | K-1 (multi-drug resistant) | 0.54 | - | [5] |
| Eurycomanone | Gombak A (chloroquine-resistant) | 0.25 | - | [4] |
| Eurycomanone | D10 (chloroquine-sensitive) | 0.61 | - | [4] |
| Eurycomanol | K-1 (multi-drug resistant) | 2.60 | - | [5] |
| Eurycomalactone | K-1 (multi-drug resistant) | 0.13 | - | [5] |
Table 2: Cytotoxicity of Canthin-6-one Alkaloids Against Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-methoxycanthin-6-one | A2780 (Ovarian Cancer) | 4.04 ± 0.36 | [6][7] |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian Cancer) | 5.80 ± 0.40 | [6][7] |
| 9-methoxycanthin-6-one | MCF-7 (Breast Cancer) | 15.09 ± 0.99 | [6][7] |
| 9-methoxycanthin-6-one | HT-29 (Colorectal Cancer) | 3.79 ± 0.069 | [6][7] |
| 9-methoxycanthin-6-one | A375 (Skin Cancer) | 5.71 ± 0.20 | [6][7] |
| 9-methoxycanthin-6-one | HeLa (Cervical Cancer) | 4.30 ± 0.27 | [6][7] |
| Canthin-6-one | Guinea pig ear keratinocytes | 1.11 µg/mL | [8] |
| 1-methoxycanthin-6-one | Guinea pig ear keratinocytes | 5.76 µg/mL | [8] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for the evaluation of antiplasmodial and cytotoxic activities.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the test compounds is typically evaluated against cultured Plasmodium falciparum parasites. A common method is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (both chloroquine-sensitive and resistant) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Synchronization: The parasite cultures are synchronized to the ring stage by methods such as sorbitol treatment.
-
Drug Assay: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds in 96-well microtiter plates for 72 hours. Chloroquine and artemisinin are often used as positive controls.
-
Growth Inhibition Measurement: After incubation, the plates are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added. The fluorescence intensity is measured using a fluorescence plate reader. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.[9]
Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cells is assessed to determine their selectivity. The Sulforhodamine B (SRB) assay is a widely used method.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B, a protein-binding dye.
-
Measurement and Analysis: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined.[6][7]
Visualizations: Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating antimalarial compounds and a proposed mechanism of action for canthin-6-one alkaloids.
Caption: Generalized workflow for in vitro evaluation of antimalarial compounds.
Caption: Proposed mechanism of action for canthin-6-one alkaloids via inhibition of hemozoin formation.
Potential Mechanism of Action
The precise mechanism of action for the antimalarial activity of canthin-6-one alkaloids is not fully elucidated. However, one proposed mechanism is the inhibition of hemozoin formation.[10] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Several antimalarial drugs, such as chloroquine, are known to interfere with this process. The planar structure of canthin-6-one alkaloids may allow them to form a complex with heme, preventing its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.
Furthermore, studies on the anticancer properties of 9-methoxycanthin-6-one have shown that it can induce apoptosis (programmed cell death).[6][7] It is plausible that a similar mechanism could be at play in its action against Plasmodium falciparum.
Conclusion and Future Directions
The available data suggest that canthin-6-one alkaloids, particularly derivatives like 9-methoxycanthin-6-one and 10-hydroxycanthin-6-one, exhibit promising antiplasmodial activity. However, a significant knowledge gap exists regarding the specific antimalarial properties of this compound.
Future research should focus on:
-
Synthesis and Isolation: Targeted synthesis or isolation of this compound to enable comprehensive biological evaluation.
-
In-depth Biological Profiling: Systematic in vitro and in vivo testing of this compound and other derivatives against a panel of drug-sensitive and drug-resistant Plasmodium strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by these compounds in the parasite.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues to identify the key structural features required for potent and selective antimalarial activity.
A thorough investigation of this compound class could lead to the development of novel and effective antimalarial agents, contributing to the global effort to combat malaria.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic and antimalarial constituents of the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplasmodial studies of Eurycoma longifolia Jack using the lactate dehydrogenase assay of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Canthin-6-one Alkaloids: A Technical Guide for Drug Development Professionals
An In-depth Review of a Promising Class of Natural Compounds in the Fight Against Viral Diseases
Introduction
Canthin-6-one alkaloids, a subclass of β-carboline alkaloids, have emerged as a significant area of interest in antiviral research. Possessing a unique pentacyclic structure, these naturally derived compounds have demonstrated a broad spectrum of biological activities, including notable antiviral, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research into the antiviral activity of canthin-6-one alkaloids, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Antiviral Activity: Quantitative Data
The antiviral efficacy of canthin-6-one alkaloids has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), providing a clear comparison of the potency and selectivity of these compounds.
| Compound/Analog | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Against Newcastle Disease Virus (NDV) | ||||||
| Analog 16 | NDV (F48E9) | DF-1 | 5.26 µM | >200 µM | >38.02 | [1][2] |
| 8 other analogs | NDV (F48E9) | DF-1 | 5.26 to 11.76 µM | >10 µM (for most) | - | [1][2] |
| Analog 16 | Multiple NDV strains | DF-1 | <12 µM | >200 µM | - | [1][2] |
| Analog 16 | Peste des petits ruminants virus (PPRV) | - | <12 µM | >200 µM | - | [1][2] |
| Analog 16 | Canine distemper virus (CDV) | - | <12 µM | >200 µM | - | [1][2] |
| Against Human Immunodeficiency Virus (HIV) | ||||||
| Drymaritin | HIV | - | 0.699 µg/mL | - | - | [1] |
Note: The specific structures of the numbered canthin-6-one analogs are detailed in the source publication.
Cytotoxicity Data
Understanding the cytotoxic profile of canthin-6-one alkaloids is crucial for assessing their therapeutic potential. The following table presents the cytotoxic activity of various canthin-6-one compounds against different cell lines.
| Compound | Cell Line | IC50 | Reference |
| Canthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |
| 1-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |
| 5-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |
| 4,5-dimethoxy-10-hydroxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |
| 8-hydroxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |
| 4,5-dimethoxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |
| 5-hydroxy-4-methoxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |
| Canthin-6-one derivatives (8a-l) | HT29, H1975, A549, MCF-7 | Low micromolar range | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines the key experimental protocols employed in the evaluation of the antiviral and cytotoxic activities of canthin-6-one alkaloids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the canthin-6-one alkaloid and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
MTT Assay Workflow for Cytotoxicity Assessment.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.[7]
Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the canthin-6-one alkaloid for a specific time (e.g., 1 hour) at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of progeny virions.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
Plaque Reduction Assay Workflow.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is targeted by the antiviral compound.[1]
Protocol:
-
Infection: Infect a confluent monolayer of cells with the virus.
-
Compound Addition at Different Time Points: Add the canthin-6-one alkaloid at various time points post-infection (e.g., during adsorption, after adsorption, or at different hours post-infection).
-
Incubation: Incubate the cells for a full replication cycle.
-
Viral Titer Determination: Harvest the supernatant and determine the viral titer using a plaque assay or qPCR.
-
Data Analysis: By comparing the reduction in viral titer at different time points of compound addition, the specific stage of viral replication inhibited by the compound can be inferred (e.g., entry, replication, or budding).
Mechanism of Action: Inhibition of Signaling Pathways
Research has shown that canthin-6-one alkaloids can exert their antiviral effects by modulating host cell signaling pathways that are often hijacked by viruses for their own replication. A key mechanism identified is the suppression of the Akt and ERK signaling pathways.[1]
Inhibition of Akt and ERK Signaling Pathways in NDV Infection
In the context of Newcastle Disease Virus (NDV) infection, canthin-6-one analogs have been shown to inhibit the phosphorylation of both Akt and ERK1/2, which are crucial for viral entry and replication.[1]
-
Akt Pathway Inhibition: The Akt signaling pathway is known to be involved in the entry of several viruses. Canthin-6-one analogs suppress the activation of Akt, thereby inhibiting NDV entry into the host cell.[1]
-
ERK Pathway Inhibition: The ERK pathway is another critical cellular signaling cascade that is often activated upon viral infection to facilitate viral replication. Canthin-6-one treatment inhibits the NDV-activated ERK pathway, which in turn promotes the expression of interferon-related genes, contributing to the antiviral state of the cell.[1]
Mechanism of Action of Canthin-6-one Alkaloids against NDV.
Conclusion and Future Directions
Canthin-6-one alkaloids represent a promising class of natural products with demonstrated antiviral activity, particularly against Newcastle disease virus. Their mechanism of action, involving the inhibition of key cellular signaling pathways, offers a potential avenue for the development of host-directed antiviral therapies. However, further research is imperative to fully elucidate their potential. Key areas for future investigation include:
-
Broad-Spectrum Activity: Comprehensive screening of a wider range of canthin-6-one derivatives against a broader panel of clinically relevant viruses, including HIV, HSV, influenza, and dengue virus, is necessary to establish their full antiviral spectrum.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic modification of the canthin-6-one scaffold and subsequent biological evaluation will be crucial for identifying the key structural features responsible for antiviral potency and selectivity, guiding the design of more effective and less toxic analogs.
-
Detailed Mechanistic Studies: While the inhibition of Akt/ERK pathways has been identified for NDV, further investigation is needed to determine if this mechanism is conserved across other viruses or if alternative mechanisms of action exist.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of promising canthin-6-one candidates.
The continued exploration of canthin-6-one alkaloids holds significant promise for the discovery of novel antiviral agents that can contribute to the global fight against viral diseases. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for the next generation of antiviral therapeutics.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Hydroxy-9-methoxycanthin-6-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for 1-hydroxy-9-methoxycanthin-6-one and related canthin-6-one analogs. Canthin-6-one, a β-carboline alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2][3] The methodologies detailed herein are intended to facilitate the laboratory synthesis and evaluation of these promising compounds for drug discovery and development.
Biological Context and Applications
Canthin-6-one alkaloids are widely distributed in various plant species and have demonstrated potent biological effects.[1] Notably, this compound is a natural product that can be isolated from the roots of Eurycoma longifolia.[4] Research has shown that canthin-6-one and its derivatives can induce apoptosis, DNA damage, and ferroptosis in cancer cells, making them attractive candidates for anticancer drug development.[5][6] For instance, certain analogs exhibit high cytotoxicity against various human cancer cell lines, with IC50 values in the low-micromolar range.[1][5]
The antiproliferative effects of some canthin-6-ones have been linked to the induction of mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-3.[7] Furthermore, these compounds have shown potential in overcoming chemoresistance in cancer stem cells.[8] Beyond cancer, canthin-6-one derivatives have also exhibited anti-inflammatory and antimicrobial activities.[3][9]
Quantitative Data Summary
The following tables summarize the reported biological activities of various canthin-6-one analogs.
Table 1: Anticancer Activity of Canthin-6-one Analogs (IC50 values in µM)
| Compound | HT-29 | A2780 | SKOV-3 | MCF-7 | A375 | HeLa | CNE2 | Bel-7402 |
| 9-Methoxycanthin-6-one | 3.79 ± 0.069[10] | 4.04 ± 0.36[10] | 5.80 ± 0.40[10] | 15.09 ± 0.99[10] | 5.71 ± 0.20[10] | 4.30 ± 0.27[10] | - | - |
| 9-Hydroxycanthin-6-one | - | - | - | - | 5.4[11] | - | - | - |
| 4,5-Dimethoxy-10-hydroxycanthin-6-one | - | - | - | - | - | - | 11.6 ± 2.48[11] | 118.91 ± 67.42[11] |
| 4,5-Dimethoxycanthin-6-one | - | - | - | - | - | - | 9.86 ± 1.49[11] | 32.27 ± 9.74[11] |
| 8-Hydroxycanthin-6-one | - | - | - | - | - | - | 13.43 ± 2.29[11] | 39.27 ± 9.72[11] |
| 1-Methoxy-canthin-6-one | - | - | - | - | - | < 40[7] | - | - |
| 9-Methoxycanthin-6-one-N-oxide | - | - | - | - | 6.5[11] | - | - | - |
| 9-Hydroxycanthin-6-one-N-oxide | - | - | - | - | 7.0[11] | - | - | - |
Table 2: Anti-inflammatory Activity of Canthin-6-one Analogs
| Compound | Activity | Effective Dose / IC50 |
| 9-Hydroxycanthin-6-one | Suppresses NF-κB pathway | 3.8 µM[8] |
| 9-Methoxycanthin-6-one | Suppresses NF-κB pathway | 7.4 µM[8] |
| Canthin-6-one | Inhibits NO production | IC50 = 7.73–15.09 µM[9] |
| 10-Hydroxycanthin-6-one | Inhibits NO production | IC50 = 7.73–15.09 µM[9] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the canthin-6-one core structure, which serves as the scaffold for this compound and its analogs. The presented method is a convergent "non-classical" strategy focusing on the construction of the central B ring.[12]
Synthesis of the Canthin-6-one Core
A highly efficient method for synthesizing the canthin-6-one scaffold involves a two-step process: a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed amidation reaction.[3][12] This approach allows for the rapid preparation of canthin-6-one and its analogs in high yields.
Materials:
-
Appropriate 8-bromo-1,5-naphthyridine derivative
-
Appropriate boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K2CO3, Cs2CO3)
-
Ligand (e.g., PPh3, neocuproine)
-
Solvent (e.g., Toluene, DMF, Dioxane)
Protocol:
-
Suzuki-Miyaura Coupling:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 8-bromo-1,5-naphthyridine derivative (1.0 eq) and the boronic acid derivative (1.2 eq) in the chosen solvent.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Cu-catalyzed Amidation (Cyclization):
-
To the crude mixture from the previous step, add the copper catalyst (0.1 eq), a suitable ligand (0.2 eq), and a base (e.g., K3PO4, 2.0 eq).
-
Heat the mixture (typically 100-120 °C) until the cyclization is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired canthin-6-one analog.
-
Synthesis of this compound
The synthesis of this compound would follow the general protocol for the canthin-6-one core, utilizing appropriately substituted starting materials. Specifically, an 8-bromo-1,5-naphthyridine derivative bearing a methoxy group at the desired position (to become C9) and a boronic acid derivative with a protected hydroxyl group (to become C1) would be required. The final step would involve the deprotection of the hydroxyl group.
Visualizations
Signaling Pathway Diagram
Caption: Apoptosis induction pathway by canthin-6-one analogs.
Experimental Workflow Diagram
Caption: General synthetic workflow for canthin-6-one analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 8. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of 1-Hydroxy-9-methoxycanthin-6-one
Introduction
1-Hydroxy-9-methoxycanthin-6-one is a naturally occurring beta-carboline alkaloid found in plants such as Eurycoma longifolia[1]. As a compound of interest for its potential pharmacological activities, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological fluids, are essential for researchers, scientists, and professionals in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a widely used technique for the separation and quantification of canthinone alkaloids. The choice between UV and fluorescence detection depends on the photophysical properties of the analyte and the required sensitivity.
Experimental Protocol: HPLC-Fluorescence
This protocol is adapted from a method developed for the quantification of 9-methoxycanthin-6-one in plasma and is suitable for adaptation to this compound[2].
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for injection into the HPLC system.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point[3].
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (55:45, v/v) can be used[2]. The pH may be adjusted with formic acid or acetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 371 nm (This may need to be optimized for this compound).
-
Emission Wavelength: 504 nm (This may need to be optimized for this compound)[2].
-
3. Method Validation Parameters
A comprehensive method validation should be performed according to established guidelines. Key parameters to assess include:
-
Linearity: Prepare calibration standards of this compound in the appropriate matrix over the expected concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The reported LOD and LOQ for a similar compound, 9-methoxycanthin-6-one, were 0.6 ng/mL and 1.6 ng/mL, respectively[2].
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the sample preparation method.
Data Summary: HPLC Methods for Canthinone Alkaloids
| Parameter | Conventional HPLC[4][5][6][7] | Micellar Liquid Chromatography (MLC)[4][5][6][7] |
| Mobile Phase | Acetonitrile/Water gradient | 15:85 (v/v) acetonitrile:water (pH 3) containing 110 mM sodium dodecyl sulfate and 10 mM NaH2PO4 |
| Retention Time (9-methoxycanthin-6-one) | 39.86 min | 39.04 min |
| Resolution | > 1.5 | > 1.5 |
| Application Notes | Higher performance for samples with low analyte concentrations and varying matrices. | Comparable sensitivity, precision, and accuracy to conventional HPLC. Limited by matrix interference for trace analytes. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like plasma or urine, LC-MS/MS is the preferred method.
Experimental Protocol: LC-MS/MS
This protocol is a generalized procedure based on methods for similar canthinone alkaloids[8].
1. Sample Preparation (Plasma/Urine)
-
Protein Precipitation: To 50 µL of plasma or urine, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound like caffeine[8]).
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Collection and Dilution: Collect the supernatant and dilute with an equal volume of water before injection.
2. LC-MS/MS Conditions
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HSS T3 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for rapid analysis[8].
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
A gradient elution should be optimized for the separation of the analyte from matrix components.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution of the compound into the mass spectrometer. For a similar compound, 5-hydroxy-4-methoxycanthin-6-one, the transition was m/z 267.0 → 168.2[8].
-
Collision Energy and other MS parameters: These will need to be optimized for the specific analyte and instrument.
-
Data Summary: LC-MS/MS Method Parameters for a Similar Canthinone Alkaloid
| Parameter | Value for 5-hydroxy-4-methoxycanthin-6-one[8] |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra- and Inter-day Precision | Within acceptable limits |
| Accuracy | Within acceptable limits |
| Extraction Recovery | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
Experimental Workflows
Caption: General workflow for HPLC analysis.
Caption: General workflow for LC-MS/MS analysis.
Method Validation Logical Relationships
Caption: Key parameters for analytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 1-Hydroxy-9-methoxycanthin-6-one
Introduction
1-Hydroxy-9-methoxycanthin-6-one is a naturally occurring beta-carboline alkaloid found in the roots of Eurycoma longifolia[1]. As a member of the canthin-6-one class of compounds, it holds potential pharmacological interest, necessitating robust analytical methods for its identification and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to a lack of published analytical methods validated specifically for this compound, the following protocols are adapted from established methods for structurally similar canthin-6-one alkaloids. These methods provide a strong foundation for the analysis of the target analyte and can be further validated for specific applications.
Method Selection: HPLC vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV is a cost-effective and widely available technique suitable for the quantification of relatively high concentrations of the analyte in simple matrices.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices like plasma and for pharmacokinetic studies.
HPLC Method for Canthin-6-one Alkaloids
This method is adapted from conventional HPLC analyses of various canthin-6-one alkaloids, including 9-hydroxycanthin-6-one and 9-methoxycanthin-6-one[2][3][4].
Experimental Protocol
-
Sample Preparation (for plant extracts):
-
Accurately weigh the powdered plant material.
-
Perform extraction with a suitable solvent (e.g., ethanol) using ultrasonication.
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid[2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at approximately 272 nm.
-
Quantitative Data (Based on similar canthin-6-one alkaloids)
| Parameter | Value | Reference |
| Retention Time | 9-hydroxycanthin-6-one: ~24.11 min9-methoxycanthin-6-one: ~39.86 min | [2][3][4] |
| Linearity (R²) (Typical) | > 0.999 | [2] |
| Limit of Quantification (LOQ) | 0.42–1.48 µg/mL | [2] |
Note: The retention time for this compound will need to be determined experimentally but is expected to be in a similar range.
LC-MS/MS Method for Hydroxylated Canthin-6-one Alkaloids
This protocol is adapted from a validated method for the pharmacokinetic study of 5-hydroxy-4-methoxycanthin-6-one in rat plasma, a close structural isomer of the target analyte[5].
Experimental Protocol
-
Sample Preparation (for plasma):
-
To 20 µL of plasma, add a suitable internal standard (e.g., caffeine).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge at high speed.
-
Inject the clear supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY HSS T3 column (50 × 2.1 mm, 1.7 µm) or equivalent[5].
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient will be required to ensure optimal separation. A starting point could be a linear gradient from 10-90% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions (based on 5-hydroxy-4-methoxycanthin-6-one):
-
Note: The precursor ion for this compound is expected to be the same (m/z 267.0). The product ion will need to be determined by infusing a standard solution and performing a product ion scan.
-
Quantitative Data (Based on 5-hydroxy-4-methoxycanthin-6-one)
| Parameter | Value | Reference |
| Linearity Range | 0.5–500 ng/mL | [5] |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |
| Intra- and Inter-day Precision & Accuracy | Within acceptable limits (typically <15%) | [5] |
| Extraction Recovery | To be determined | |
| Matrix Effect | To be determined |
General Analytical Workflow
The overall process for the analysis of this compound, from sample receipt to final data reporting, is outlined below.
Disclaimer: The provided protocols are intended as a starting point for method development and validation. It is crucial to perform a full validation study according to the relevant regulatory guidelines (e.g., FDA, EMA) for any specific application, especially for use in drug development and clinical studies. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and stability studies for this compound in the matrix of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 1-Hydroxy-9-methoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-9-methoxycanthin-6-one is a naturally occurring β-carboline alkaloid found in plants of the Eurycoma genus. Canthin-6-one alkaloids have garnered significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. These compounds represent a promising scaffold for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of in vitro assays relevant to the biological evaluation of this compound and its analogs. The protocols detailed below are based on established methodologies for assessing the cytotoxicity, anti-inflammatory, and antiviral potential of natural products. While specific quantitative data for this compound is limited in publicly available literature, this document presents data for structurally related canthin-6-one derivatives to serve as a valuable reference for experimental design and data interpretation.
Data Presentation: In Vitro Activities of Canthin-6-one Derivatives
The following tables summarize the reported in vitro biological activities of various canthin-6-one alkaloids, providing a comparative basis for the evaluation of this compound.
Table 1: Anti-inflammatory and Related Activities of Canthin-6-one Derivatives
| Compound | Assay | Cell Line | Target/Mediator | IC50 / Effective Dose |
| 9-Methoxycanthin-6-one | NF-κB Inhibition | - | NF-κB | 3.8 µM[1] |
| 9-Hydroxycanthin-6-one | NF-κB Inhibition | - | NF-κB | 7.4 µM[1] |
| Canthin-6-one | NO Production Inhibition | RAW 264.7 | Nitric Oxide | - |
| 4-Methoxy-5-hydroxycanthin-6-one | NO Production Inhibition | RAW 264.7 | Nitric Oxide | - |
| 4-Methoxy-5-hydroxycanthin-6-one | TNF-α Release Inhibition | RAW 264.7 | TNF-α | - |
Table 2: Cytotoxic Activities of Canthin-6-one Derivatives
| Compound | Cell Line | Assay | IC50 Value |
| 9-Hydroxycanthin-6-one | Melanoma | Not specified | 5.4 µM |
| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | Sulforhodamine B | 4.04 ± 0.36 µM[2] |
| 9-Methoxycanthin-6-one | SKOV-3 (Ovarian Cancer) | Sulforhodamine B | 5.80 ± 0.40 µM[2] |
| 9-Methoxycanthin-6-one | MCF-7 (Breast Cancer) | Sulforhodamine B | 15.09 ± 0.99 µM[2] |
| 9-Methoxycanthin-6-one | HT-29 (Colorectal Cancer) | Sulforhodamine B | 3.79 ± 0.069 µM[2] |
| 9-Methoxycanthin-6-one | A375 (Melanoma) | Sulforhodamine B | 5.71 ± 0.20 µM[2] |
| 9-Methoxycanthin-6-one | HeLa (Cervical Cancer) | Sulforhodamine B | 4.30 ± 0.27 µM[2] |
Table 3: Antiviral Activities of Canthin-6-one Analogs
| Compound | Virus | Cell Line | IC50 Value |
| Canthin-6-one analog 16 | Newcastle Disease Virus (NDV) | DF-1 | 5.26 µM |
| Canthin-6-one analog 34 | Newcastle Disease Virus (NDV) | DF-1 | 6.32 µM |
| 8 Canthin-6-one derivatives | Newcastle Disease Virus (NDV) | DF-1 | 4.34 to 11.81 µM |
Experimental Protocols
In Vitro Cytotoxicity Assays
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is related to the number of cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
In Vitro Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells with vehicle and LPS) and a negative control group (cells with medium only).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.
Principle: This assay quantifies the ability of a compound to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 of the NO production assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples. Determine the percentage of cytokine inhibition.
In Vitro Antiviral Assay (Plaque Reduction Assay)
Principle: This assay determines the ability of a compound to inhibit the replication of a virus. The reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer is proportional to the antiviral activity of the compound.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero cells for many viruses) in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium (e.g., medium containing low-melting-point agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Cell-based Assay Protocols for Canthin-6-one Alkaloids: Focus on 1-Hydroxy-9-methoxycanthin-6-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids, a class of β-carboline compounds isolated from various plant species, have garnered significant interest in the scientific community due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. While specific data on 1-Hydroxy-9-methoxycanthin-6-one is limited in the currently available scientific literature, extensive research on closely related analogs such as 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one provides a strong foundation for establishing relevant cell-based assay protocols. These assays are crucial for elucidating the mechanisms of action and determining the therapeutic potential of this class of compounds.
This document provides detailed application notes and protocols for a range of cell-based assays relevant to the investigation of canthin-6-one alkaloids. The methodologies described are based on published studies on analogs and can be adapted for the evaluation of this compound.
Data Presentation: In Vitro Efficacy of Canthin-6-one Analogs
The following tables summarize the cytotoxic and apoptotic activities of 9-methoxycanthin-6-one and other canthin-6-one derivatives in various cancer cell lines. This data serves as a valuable reference for designing experiments and selecting appropriate cell models and concentration ranges for this compound.
Table 1: Cytotoxicity (IC50) of 9-Methoxycanthin-6-one in Human Cancer Cell Lines [1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 |
| A375 | Skin Cancer | 5.71 ± 0.20 |
| HeLa | Cervical Cancer | 4.30 ± 0.27 |
| A549 | Lung Cancer | < 2.5 µg/mL |
Table 2: Apoptotic Induction by 9-Methoxycanthin-6-one [1][4]
| Cell Line | Concentration | Incubation Time (h) | Apoptotic Index (%) |
| HT-29 | IC50 | 24 | Increased |
| A2780 | IC50 | 24 | Increased |
| SKOV-3 | IC50 | 24 | Increased |
Note: The apoptotic index was observed to be concentration-dependent.
Table 3: Cytotoxicity of Other Canthin-6-one Derivatives [5]
| Compound | Cell Line(s) | IC50 (µM) or Effect |
| 9-Hydroxycanthin-6-one | Melanoma | 5.4 |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 |
| Canthin-6-one | Multiple | Potent anti-proliferative |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the biological activity of canthin-6-one alkaloids.
Protocol 1: Cell Viability and Cytotoxicity Assay (Sulphorhodamine B Assay)[1][5]
This assay determines the cytotoxic effects of a compound on cancer cells by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., A2780, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or analog)
-
Tricarboxylic acid (TCA)
-
Sulphorhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris-base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assessment (Hoechst 33342 Staining)[1][4]
This assay is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (or analog)
-
Hoechst 33342 staining solution
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
24-well plates with coverslips
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates and treat with the test compound at various concentrations (e.g., IC50/5, IC50, IC50 x 5) for different time points (e.g., 6, 24, 48 hours).[3]
-
Cell Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
Quantification: Determine the percentage of apoptotic cells by counting at least 200 cells per sample.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (or analog)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ethanol (70%, ice-cold)
-
PBS
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the cell cycle distribution based on DNA content.
Proposed Signaling Pathway
Based on studies of canthin-6-one analogs, it is proposed that these compounds may induce apoptosis through the modulation of various signaling pathways. Proteomic analysis of cells treated with 9-methoxycanthin-6-one revealed alterations in the expression of several apoptotic-related proteins.[1][3][6] Furthermore, other canthin-6-one derivatives have been shown to induce caspase activation and may also affect pathways such as NF-κB and PI3K-AKT.[5][7]
The following diagram illustrates a potential signaling pathway for the pro-apoptotic effects of canthin-6-one alkaloids.
Conclusion
The provided protocols and data on canthin-6-one analogs offer a robust framework for initiating the investigation of this compound. It is recommended to perform initial dose-response studies to determine the optimal concentration range for this specific compound. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, will provide valuable insights into its potential as a therapeutic agent. Further investigations could also explore its effects on inflammatory signaling pathways, given the known anti-inflammatory properties of this class of alkaloids.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 1-Hydroxy-9-methoxycanthin-6-one as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-9-methoxycanthin-6-one is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one class of compounds. Canthin-6-one alkaloids are known for their diverse biological activities, including cytotoxic and anti-inflammatory properties. Notably, several members of this family exhibit intrinsic fluorescence, making them promising candidates for the development of novel fluorescent probes for cellular imaging. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in cell imaging, based on the properties of closely related analogs and general principles of fluorescence microscopy. While specific photophysical data for this compound is not extensively documented, the information provided herein offers a robust starting point for its application in cellular imaging studies. Canthin-6-one alkaloids have been observed to act as green fluorescent cytoplasmic markers.
Photophysical and Cytotoxicity Data
Quantitative data for this compound is limited. The following tables summarize the available data for the closely related and structurally similar compound, 9-methoxycanthin-6-one, to provide a reference for experimental design.
Table 1: Photophysical Properties of 9-Methoxycanthin-6-one
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 371 nm | [1] |
| Emission Wavelength (λem) | 504 nm | [1] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available |
Table 2: In Vitro Cytotoxicity of 9-Methoxycanthin-6-one (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | 15.09 ± 0.99 |
| HT-29 | Colorectal Adenocarcinoma | 3.79 ± 0.069 |
| K-562 | Chronic Myelogenous Leukemia | 4.9 ± 0.4 |
| Raji | Burkitt's Lymphoma | 5.5 ± 0.3 |
Experimental Protocols
The following protocols are suggested starting points for utilizing this compound as a fluorescent probe for live-cell imaging and for assessing its cytotoxic effects. Optimization of probe concentration, incubation times, and imaging parameters is recommended for specific cell types and experimental questions.
Protocol 1: Live-Cell Imaging
This protocol outlines the steps for staining live cells with this compound for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for Ex/Em ~370/500 nm)
Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to determine the optimal concentration for your cell line.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of imaging.
-
Ensure the cells are healthy and adherent.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed (37°C) medium containing the desired concentration of this compound.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time may need to be optimized.
-
-
Washing (Optional):
-
For probes that exhibit high background fluorescence, a washing step can be included.
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Based on the data for 9-methoxycanthin-6-one, use an excitation wavelength around 371 nm and collect emission around 504 nm. A standard DAPI filter set may be a suitable starting point.
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity.
-
References
Application Notes and Protocols for 1-Hydroxy-9-methoxycanthin-6-one in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-9-methoxycanthin-6-one is a β-carboline alkaloid belonging to the canthin-6-one class of natural products.[1] Isolated from plant species such as Eurycoma longifolia, this compound and its structural analogs have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities.[1] Canthin-6-one alkaloids have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and antiparasitic properties. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound for potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₃ | Inferred from related compounds |
| Molecular Weight | 266.25 g/mol | Inferred from related compounds |
| Appearance | Yellowish solid | General property of canthinones |
| Solubility | Soluble in DMSO, Methanol | General property of canthinones |
Biological Activities and Potential Applications
Research on canthin-6-one alkaloids suggests that this compound may exhibit a range of biological activities relevant to drug discovery.
Anticancer Activity
Canthin-6-one derivatives are known to possess cytotoxic effects against a variety of cancer cell lines.[2][3][4] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death). Key signaling pathways implicated include the activation of caspases and modulation of the Bcl-2 family of proteins.
Potential Applications:
-
Development of novel chemotherapeutic agents for solid tumors and hematological malignancies.
-
Use as a lead compound for the synthesis of more potent and selective anticancer drugs.
-
Investigation as an adjuvant in combination with existing cancer therapies.
Anti-inflammatory Activity
Several canthin-6-one alkaloids have demonstrated significant anti-inflammatory properties.[5] The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is frequently achieved through the downregulation of the NF-κB signaling pathway.
Potential Applications:
-
Treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Development of topical agents for inflammatory skin conditions.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and closely related canthin-6-one alkaloids to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of Canthin-6-one Alkaloids
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | SRB | 4.04 ± 0.36 | [3] |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | SRB | 5.80 ± 0.40 | [3] |
| 9-methoxycanthin-6-one | MCF-7 (Breast) | SRB | 15.09 ± 0.99 | [3] |
| 9-methoxycanthin-6-one | HT-29 (Colon) | SRB | 3.79 ± 0.069 | [3] |
| 9-methoxycanthin-6-one | A375 (Melanoma) | SRB | 5.71 ± 0.20 | [3] |
| 9-methoxycanthin-6-one | HeLa (Cervical) | SRB | 4.30 ± 0.27 | [3] |
| 9-Hydroxycanthin-6-one | Melanoma Cell Line | Not Specified | 5.4 | [2] |
| Canthin-6-one | DU145 (Prostate) | Not Specified | 1.58 µg/mL | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Canthin-6-one Alkaloids
| Compound | Animal Model | Assay Type | ED₅₀ (mg/kg) | Reference |
| 5-methoxycanthin-6-one | Rat | Carrageenan-induced paw edema | 60.84 ± 0.010 | [7] |
| Canthin-6-one | Rat | Carrageenan-induced paw edema | 96.64 ± 0.012 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins, such as cleaved caspase-3 and Bcl-2, in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.
In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema
This protocol details the evaluation of the anti-inflammatory effects of this compound in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control, and different dose groups of this compound (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle control group.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound represents a promising scaffold for drug discovery, with potential applications in oncology and inflammatory diseases. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic potential of this and related canthin-6-one alkaloids. Further investigation into its specific molecular targets and in vivo efficacy is warranted to advance its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Methoxycanthin-6-one | CAS:74991-91-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Apoptosis Pathways Using Canthin-6-one Analogs
Disclaimer: The following information is primarily based on studies of 9-methoxycanthin-6-one and other closely related canthin-6-one derivatives due to a lack of specific data for 1-Hydroxy-9-methoxycanthin-6-one. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions and for the specific compound of interest.
Introduction
Canthin-6-one alkaloids have demonstrated significant potential as anti-cancer agents, primarily through the induction of apoptosis.[1] These compounds offer a valuable tool for researchers studying the complex signaling pathways that govern programmed cell death. This document provides detailed application notes and experimental protocols for utilizing canthin-6-one analogs to investigate apoptosis in various cancer cell lines. The methodologies outlined below are based on established research and are designed to guide scientists in assessing the pro-apoptotic efficacy and elucidating the mechanism of action of these compounds.
Data Presentation
Table 1: Cytotoxicity of 9-methoxycanthin-6-one in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| A2780 | Ovarian Cancer | 4.04 ± 0.36[2][3] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40[2][3] |
| MCF-7 | Breast Cancer | 15.09 ± 0.99[2][3] |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069[2][3] |
| A375 | Skin Cancer | 5.71 ± 0.20[2][3] |
| HeLa | Cervical Cancer | 4.30 ± 0.27[2][3] |
Table 2: Apoptotic Indices of Cancer Cell Lines Treated with 9-methoxycanthin-6-one
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Apoptotic Index (%) |
| HT-29 | 5 | 6 | ~25 |
| HT-29 | 10 | 6 | ~45 |
| HT-29 | 20 | 6 | ~60 |
| A2780 | 5 | 24 | ~30 |
| A2780 | 10 | 24 | ~50 |
| A2780 | 20 | 24 | ~70 |
| SKOV-3 | 5 | 24 | ~20 |
| SKOV-3 | 10 | 24 | ~40 |
| SKOV-3 | 20 | 24 | ~55 |
Data in Table 2 is estimated from graphical representations in the source literature and should be considered indicative.[2][4]
Signaling Pathways
The pro-apoptotic activity of canthin-6-one derivatives appears to involve multiple signaling pathways, primarily converging on the activation of caspases. Studies on analogs like 9-hydroxycanthin-6-one and 10-methoxycanthin-6-one suggest the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic signaling pathway of canthin-6-one analogs.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the IC50 value of the test compound.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the canthin-6-one analog (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution and incubate for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Morphological Assessment of Apoptosis (Hoechst 33342 Staining)
This protocol allows for the visualization of nuclear changes characteristic of apoptosis.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate.
-
Treatment: Treat cells with the canthin-6-one analog at its IC50 and 2x IC50 concentrations for 6, 24, or 48 hours.[2]
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.
-
-
Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[2][5]
-
Quantification: Determine the apoptotic index by counting the number of apoptotic cells relative to the total number of cells in several random fields.
Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This method provides a quantitative measure of early and late apoptotic cells.
Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the canthin-6-one analog for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Proteomic Analysis of Apoptosis-Related Proteins
This protocol can be used to identify changes in the expression of proteins involved in apoptosis.
Methodology:
-
Protein Extraction: Treat cells with the canthin-6-one analog. Lyse the cells and extract total protein.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
Separate proteins in the first dimension by isoelectric focusing (IEF).
-
Separate proteins in the second dimension by SDS-PAGE.
-
-
Gel Staining and Imaging: Stain the gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) and acquire high-resolution images.
-
Image Analysis: Use specialized software to detect, match, and quantify protein spots between control and treated samples.
-
Protein Identification: Excise differentially expressed protein spots from the gel and identify them using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Bioinformatic Analysis: Analyze the identified proteins to determine their involvement in apoptotic and other relevant cellular pathways. Proteins such as pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) have been identified as being affected by 9-methoxycanthin-6-one.[2][3]
By following these detailed protocols, researchers can effectively utilize canthin-6-one analogs to explore the intricate mechanisms of apoptosis, contributing to the development of novel cancer therapeutics.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Hydroxy-9-methoxycanthin-6-one in Neurodegenerative Disease Models
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological feature of these diseases is chronic neuroinflammation, which contributes significantly to neuronal damage. Canthin-6-one alkaloids, a class of β-carboline derivatives, have garnered attention for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] While research on the specific compound 1-Hydroxy-9-methoxycanthin-6-one , a natural product isolated from Eurycoma longifolia, is limited, the known anti-inflammatory and potential neuroprotective effects of structurally related canthin-6-one derivatives suggest its potential as a therapeutic agent in neurodegenerative disease models.[3][4]
These application notes provide a framework for investigating the therapeutic potential of this compound, drawing upon the established methodologies and known mechanisms of related compounds. The protocols and data presented are intended to serve as a guide for researchers to explore its efficacy in relevant in vitro models of neurodegeneration and neuroinflammation.
Mechanism of Action (Hypothesized)
Based on studies of related canthin-6-one alkaloids, it is hypothesized that this compound may exert neuroprotective effects through the modulation of key signaling pathways involved in inflammation and cell survival. Canthin-6-one and its derivatives have been shown to suppress the activation of nuclear factor kappa B (NF-κB) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[5] These pathways are critical in the inflammatory response of microglia and astrocytes. By inhibiting these pathways, the compound could potentially reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), thereby mitigating neuroinflammation and protecting neurons from inflammatory damage.[5][6]
Quantitative Data on Related Canthin-6-one Derivatives
The following tables summarize the reported biological activities of canthin-6-one derivatives structurally related to this compound. This data can be used as a reference for designing dose-response studies.
Table 1: Anti-inflammatory Activity of Canthin-6-one Derivatives
| Compound | Cell Line | Assay | IC₅₀ / Effective Concentration | Reference |
| Canthin-6-one | RAW 264.7 Macrophages | LPS-induced NO Production | IC₅₀ ≈ 5 µM | [5] |
| 4-Methoxy-5-hydroxycanthin-6-one | RAW 264.7 Macrophages | LPS-induced NO Production | Significant inhibition | [3] |
| 10-Hydroxycanthin-6-one | RAW 264.7 Macrophages | LPS-induced NO Production | IC₅₀ = 15.09 µM | [7] |
Table 2: Cytotoxicity of Canthin-6-one Derivatives
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| 9-Methoxycanthin-6-one | A2780 (Ovarian Cancer) | Sulforhodamine B | 4.04 ± 0.36 µM | [3] |
| 9-Methoxycanthin-6-one | HT-29 (Colon Cancer) | Sulforhodamine B | 3.79 ± 0.069 µM | [3] |
| 9-Hydroxycanthin-6-one | Melanoma Cell Line | Proliferation Assay | 5.4 µM | [3] |
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective and anti-inflammatory effects of this compound in established in vitro models of neurodegenerative diseases.
Protocol 1: Neuroprotection against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity in SH-SY5Y Cells (Parkinson's Disease Model)
This protocol assesses the ability of the compound to protect dopaminergic-like neurons from the neurotoxin 6-OHDA.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, differentiate the cells by treating with medium containing 10 µM retinoic acid for 6 days. Replace the medium every 2 days.[8]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On day 7, replace the differentiation medium with a serum-free medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Incubate for 1 hour.
-
-
Induction of Neurotoxicity:
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Anti-inflammatory Effects in Lipopolysaccharide (LPS)-Activated BV2 Microglia (Neuroinflammation Model)
This protocol evaluates the compound's ability to suppress the inflammatory response in microglial cells.
Materials:
-
BV2 murine microglial cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include a vehicle control and an LPS only control.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.[12]
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Use the collected cell culture supernatants to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[12]
-
Visualizations
Diagram 1: Hypothesized Signaling Pathway of this compound in Microglia
Caption: Proposed inhibitory mechanism of this compound on LPS-induced inflammatory pathways.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for evaluating the neuroprotective effects of the compound in a Parkinson's disease cell model.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Canthin-6-one (CO) from Picrasma quassioides (D.Don) Benn. ameliorates lipopolysaccharide (LPS)-induced astrocyte activation and associated brain endothelial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
In Vivo Applications of Canthin-6-one Alkaloids: A Look at Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one alkaloids, a class of β-carboline compounds isolated from various plant species, have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] Understanding the in vivo efficacy, pharmacokinetics, and mechanisms of action is crucial for the development of these compounds as potential therapeutic agents. This document provides a summary of key in vivo studies on canthin-6-one derivatives in animal models, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
I. Anti-Inflammatory and Anti-Arthritic Activity of 4-Methoxy-5-hydroxycanthin-6-one
A notable study investigated the in vivo anti-inflammatory and anti-arthritic effects of 4-methoxy-5-hydroxycanthin-6-one (CAN) in rat models.[2][3][4]
Quantitative Data Summary
| Animal Model | Treatment | Dosage (Oral) | Outcome Measure | Result | Reference |
| Carrageenan-Induced Paw Edema in Rats | 4-Methoxy-5-hydroxycanthin-6-one | 3, 9, 27 mg/kg | Paw Edema Inhibition | Dose-dependent reduction in paw swelling | [2][3][4] |
| Complete Freund's Adjuvant (CFA)-Induced Chronic Arthritis in Rats | 4-Methoxy-5-hydroxycanthin-6-one | 3, 9, 27 mg/kg | Arthritis Severity | Amelioration of arthritis symptoms | [2][3][4] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12h light/dark cycle) with free access to food and water.
-
Grouping:
-
Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Positive Control Group: Indomethacin (10 mg/kg).
-
Treatment Groups: 4-Methoxy-5-hydroxycanthin-6-one (3, 9, and 27 mg/kg).
-
-
Procedure:
-
Animals are fasted for 12 hours before the experiment.
-
The respective treatments are administered orally (p.o.).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
2. Complete Freund's Adjuvant (CFA)-Induced Chronic Arthritis in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Induction of Arthritis:
-
On day 0, rats are injected intradermally with 0.1 mL of CFA into the footpad of the right hind paw.
-
-
Treatment:
-
From day 1 to day 28, animals are orally administered with the vehicle, indomethacin (1 mg/kg), or 4-Methoxy-5-hydroxycanthin-6-one (3, 9, and 27 mg/kg) daily.
-
-
Assessment:
-
Arthritic scores and paw volume are measured periodically throughout the 28-day period.
-
At the end of the study, animals are euthanized, and hind paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can also be measured using ELISA.
-
Visualizations
Experimental workflows for in vivo anti-inflammatory and anti-arthritic studies.
II. Neuroprotective Effects of 9-hydroxycanthin-6-one
In vivo studies have demonstrated the neuroprotective potential of 9-hydroxycanthin-6-one in a mouse model of Alzheimer's disease.[1]
Quantitative Data Summary
| Animal Model | Treatment | Dosage (Oral) | Outcome Measure | Result | Reference |
| Amyloid-β Induced Alzheimer's Disease in Mice | 9-hydroxycanthin-6-one | 25, 50, 100 mg/kg | Cognitive Function (e.g., Morris Water Maze) | Improved memory and cognitive abilities | [1] |
Experimental Protocol
1. Amyloid-β Induced Alzheimer's Disease Model in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of AD Model:
-
Mice are anesthetized and placed in a stereotaxic apparatus.
-
Aggregated amyloid-β peptide is injected intracerebroventricularly.
-
-
Treatment:
-
Following the induction, mice are treated orally with 9-hydroxycanthin-6-one (25, 50, and 100 mg/kg) daily for a specified period (e.g., 2 weeks).
-
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured.
-
Y-maze: To evaluate short-term spatial working memory based on the spontaneous alternation behavior.
-
-
Biochemical and Histological Analysis:
-
After behavioral tests, brain tissues are collected.
-
Levels of amyloid-β plaques, tau phosphorylation, and neuroinflammatory markers (e.g., activated microglia and astrocytes) are assessed by immunohistochemistry and Western blotting.
-
Neurotransmitter levels can be quantified using HPLC.
-
Visualizations
Potential neuroprotective mechanisms of 9-hydroxycanthin-6-one.
III. Pharmacokinetic Studies of Canthin-6-one Derivatives
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Quantitative Data Summary
| Compound | Animal Model | Administration Route | Dosage | Bioavailability | Key Findings | Reference |
| 9-methoxycanthin-6-one | Rats | Oral | - | <1% | Poor oral absorption | [1][5] |
| 5-hydroxy-4-methoxycanthin-6-one | Rats | Oral | 10, 25, 50 mg/kg | 16.62-24.42% | Rapid absorption, moderate elimination half-life | [6] |
| 5-hydroxy-4-methoxycanthin-6-one | Rats | Intravenous | 5 mg/kg | - | - | [6] |
Experimental Protocol
1. Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins.
-
Drug Administration:
-
Intravenous (IV) Group: The compound is administered as a bolus injection through the jugular vein cannula.
-
Oral (p.o.) Group: The compound is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approx. 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Workflow for a typical pharmacokinetic study in rats.
Conclusion
The available in vivo data on canthin-6-one derivatives highlight their therapeutic potential, particularly in the areas of inflammation and neurodegenerative diseases. However, the poor oral bioavailability of some derivatives, such as 9-methoxycanthin-6-one, presents a significant challenge for drug development. Future research should focus on conducting in vivo studies for a wider range of canthin-6-one alkaloids, including 1-Hydroxy-9-methoxycanthin-6-one, to fully elucidate their therapeutic efficacy and ADME profiles. Formulation strategies to improve oral bioavailability will also be critical for the clinical translation of these promising natural products.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Hydroxy-9-methoxycanthin-6-one Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 1-Hydroxy-9-methoxycanthin-6-one extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for extracting this compound?
A1: this compound is a naturally occurring canthinone alkaloid. The primary plant sources for its isolation are from the genera Eurycoma, particularly the roots of Eurycoma longifolia, and Ailanthus, such as the stem bark of Ailanthus altissima.
Q2: What is a general overview of the extraction and purification process for canthinone alkaloids?
A2: The general process begins with the extraction of the dried and powdered plant material using a suitable solvent. This is followed by a purification process, which typically involves liquid-liquid partitioning to separate alkaloids from other phytochemicals, and then column chromatography to isolate the specific target compound.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a common and effective method for the quantification of this compound.[1][2] Micellar Liquid Chromatography (MLC) has also been explored as an alternative analytical technique.[1]
Q4: Can the pH of the extraction solvent affect the yield of canthinone alkaloids?
A4: Yes, the pH of the extraction solvent can significantly impact the yield. For canthin-6-one alkaloids, an acidic medium has been found to be favorable for extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Improper Solvent Selection: The polarity of the solvent may not be optimal for solubilizing this compound. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane). A mixture of solvents, such as 50% ethanol, can also be effective. |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | Optimize the extraction time and temperature. For heat-sensitive compounds, consider longer extraction times at lower temperatures or non-thermal methods like ultrasonic-assisted extraction. | |
| Inadequate Grinding of Plant Material: If the plant material is not finely powdered, the solvent cannot efficiently penetrate the plant matrix. | Ensure the plant material is ground to a fine powder to maximize the surface area for extraction. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds along with the target alkaloid. | Employ a sequential extraction approach. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent. |
| Presence of Pigments and Fats: Chlorophyll, lipids, and other pigments can interfere with downstream purification. | A pre-extraction step with a non-polar solvent is recommended. Alternatively, these impurities can be removed during the liquid-liquid partitioning step. | |
| Degradation of Target Alkaloid | High Extraction Temperature: this compound may be susceptible to degradation at high temperatures. | Use a lower extraction temperature or employ non-thermal extraction methods. |
| Inappropriate pH: Extreme pH conditions during acid-base partitioning can potentially lead to the degradation of the alkaloid. | Carefully monitor and control the pH during all extraction and purification steps. | |
| Poor Separation During Chromatography | Inappropriate Stationary or Mobile Phase: The selected column and solvent system may not be providing adequate resolution. | Experiment with different column types (e.g., silica gel, C18) and optimize the mobile phase composition. Adding a small amount of a modifier like triethylamine to the mobile phase can improve the peak shape of basic compounds on silica gel. |
| Column Overloading: Applying too much crude extract to the column can lead to poor separation. | Reduce the amount of sample loaded onto the column. |
Data Presentation
Table 1: Comparison of Extraction Methods for Canthinone Alkaloids
| Extraction Method | Typical Solvent(s) | Extraction Time | Relative Yield | Key Advantages | Key Disadvantages | Reference Compound |
| Maceration | Ethanol, Methanol | 24-72 hours | Moderate | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. | General Alkaloids |
| Soxhlet Extraction | Ethanol, Dichloromethane | 6-24 hours | High | Continuous extraction leads to high efficiency. | Can degrade thermolabile compounds, large solvent consumption. | General Alkaloids |
| Ultrasonic-Assisted Extraction (UAE) | 50% Ethanol | 15-60 minutes | High | Fast, efficient, and requires less solvent. | Requires specialized equipment. | 9-methoxycanthin-6-one[3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 5-30 minutes | High | Very fast, highly efficient, and reduced solvent usage. | Requires specialized microwave equipment. | General Alkaloids |
| Accelerated Solvent Extraction (ASE) | Ethanol, Water | 10-20 minutes | Very High | Fast, automated, and uses less solvent at high temperature and pressure. | High initial equipment cost. | General Alkaloids |
Note: The relative yield is a qualitative comparison based on available literature for canthinone and other alkaloids. Specific yields for this compound will vary depending on the plant material and precise experimental conditions.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is adapted from a method for the extraction of the closely related compound, 9-methoxycanthin-6-one.[3]
-
Preparation of Plant Material:
-
Dry the roots of Eurycoma longifolia at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a suitable flask.
-
Add 1 L of 50% (v/v) ethanol to the flask.
-
Submerge the flask in an ultrasonic bath.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and evaporate the ethanol under reduced pressure using a rotary evaporator to obtain an aqueous suspension.
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Partition the suspension with dichloromethane (or another suitable organic solvent like ethyl acetate) three times.
-
Combine the organic layers.
-
-
Drying and Concentration of Crude Extract:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent to dryness to obtain the crude extract containing this compound.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents (e.g., a mixture of dichloromethane and methanol, gradually increasing the polarity) to separate the different compounds.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
-
Crystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the residue in a suitable solvent system (e.g., a mixture of dichloromethane, methanol, and acetone) and allow it to crystallize to obtain the pure compound.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low extraction yield.
References
Technical Support Center: Overcoming Solubility Challenges of 1-Hydroxy-9-methoxycanthin-6-one
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 1-Hydroxy-9-methoxycanthin-6-one in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am observing precipitation of the compound in my aqueous buffer. What is the likely cause?
A2: Precipitation is a common issue and is most likely due to the low intrinsic aqueous solubility of this compound.[1] Factors that can exacerbate this include using a high concentration of the compound, the pH of the buffer, and the absence of solubility-enhancing agents. Canthin-6-one alkaloids are generally more soluble in acidic water and polar organic solvents like DMSO, methanol, or chloroform.[5][6]
Q3: Are there any recommended starting points for dissolving this compound for in vitro experiments?
A3: Yes, a common starting point for poorly soluble compounds is to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into your aqueous experimental medium.[7] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied. For the related compound, 9-methoxycanthin-6-one, a co-solvent system has been successfully used.[7]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: As alkaloids are nitrogen-containing basic compounds, adjusting the pH of the aqueous solution to be more acidic can increase their solubility.[5] However, the stability of this compound at different pH values should be considered, as extreme pH levels could lead to degradation. It is recommended to perform preliminary stability studies if this approach is used.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon dilution of the DMSO stock into my aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.
-
Optimize the DMSO concentration: Ensure the final DMSO concentration in your aqueous medium is as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and biological effects.
-
Use a co-solvent system: A mixture of solvents can be more effective than a single solvent. A formulation using DMSO, PEG300, and Tween-80 has been reported for the related compound 9-methoxycanthin-6-one and may be applicable here.[7]
-
Incorporate surfactants: Surfactants like Tween-80 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[2]
-
Consider cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[8][9]
-
Issue 2: I need to prepare a higher concentration of the compound in an aqueous solution for my experiment, but it won't dissolve.
-
Troubleshooting Steps:
-
Employ a co-solvent system: For achieving higher concentrations, a co-solvent approach is often necessary. See the detailed protocol below for a recommended co-solvent formulation.
-
Cyclodextrin Inclusion Complexation: This technique can significantly enhance the aqueous solubility of poorly soluble compounds.[10][11] A protocol for preparing a cyclodextrin inclusion complex is provided below.
-
Particle Size Reduction: While more complex, techniques like micronization can increase the dissolution rate by increasing the surface area of the compound.
-
Data Presentation
Table 1: Solubility of Canthin-6-one Derivatives
| Compound | Modification | Aqueous Solubility (μg/mL) | Reference |
| Canthin-6-one Derivative (8g) | C-2 Amide Side Chain | 92.9 ± 4.8 | [4] |
| 9-Methoxycanthin-6-one | - | ≥ 1.25 mg/mL (in co-solvent) | [7] |
Note: The solubility for 9-Methoxycanthin-6-one is reported in a co-solvent system, not in a purely aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol is adapted from a method used for the related compound 9-methoxycanthin-6-one and is a good starting point for this compound.[7]
-
Prepare a 10X stock solution in DMSO: Dissolve this compound in 100% DMSO to make a concentrated stock (e.g., 12.5 mg/mL).
-
Prepare the co-solvent vehicle: In a sterile tube, mix the following components in the specified ratio to prepare the final vehicle:
-
40% PEG300
-
5% Tween-80
-
55% Saline (0.9% NaCl in water)
-
-
Prepare the final working solution: To prepare a 1 mL working solution as an example, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
-
Add surfactant: Add 50 μL of Tween-80 to the mixture and mix again until uniform.
-
Final dilution: Add 450 μL of saline to bring the total volume to 1 mL. This will result in a final solution containing 10% DMSO. Further dilutions can be made in the complete co-solvent vehicle or the final aqueous buffer, keeping the final solvent concentrations constant across experiments.
Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol provides a general method for preparing an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin derivative.[11]
-
Determine the appropriate molar ratio: A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Prepare the HP-β-CD solution: Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer (e.g., phosphate-buffered saline) with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add the compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the compound dissolves.
-
Filtration: Filter the solution through a 0.22 μm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Anti-Rheumatoid Arthritis Activity of Total Alkaloids from Picrasma Quassioides in Collagen-Induced Arthritis Rats by a Targeted Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oatext.com [oatext.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Canthin-6-One Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of canthin-6-one alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for canthin-6-one alkaloids?
A good starting point for separating canthin-6-one alkaloids is a reversed-phase HPLC method.[1] A C18 column is commonly used, and the mobile phase typically consists of acetonitrile and an aqueous buffer.[1][2] A gradient elution is often necessary to separate multiple alkaloids within a single run.[1]
Q2: Why are my canthin-6-one alkaloid peaks tailing, and how can I fix it?
Peak tailing with basic compounds like alkaloids is a common issue, often caused by interactions between the protonated alkaloids and acidic residual silanol groups on the silica-based stationary phase.[1][2]
Here are several ways to improve peak shape:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., < 3) protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[1] Conversely, at a high pH (e.g., > 8), the alkaloids are neutral, which also reduces unwanted interactions. Ensure your column is stable at the chosen pH.[1]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (TEA), can mask the active silanol sites.[1]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanols available for secondary interactions.[1]
Q3: How can I improve the resolution between two closely eluting canthin-6-one alkaloids?
Poor resolution can be addressed by optimizing several parameters:
-
Modify the Mobile Phase: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact separation.[1] Acetonitrile often provides better resolution for complex mixtures.[1]
-
Alter the Gradient: Changing the gradient slope can help separate peaks that are eluting too close together.[1]
-
Change the Column: If mobile phase adjustments are insufficient, using a column with a different stationary phase chemistry may provide the necessary selectivity.[1]
Q4: What are common challenges when analyzing canthin-6-one alkaloids in crude plant extracts?
Analyzing crude plant extracts presents several challenges:
-
Complex Matrix: Extracts contain numerous compounds, such as pigments, lipids, and polysaccharides, which can interfere with the separation and detection of the target alkaloids, causing issues like peak broadening or overlapping.[3][4]
-
Matrix Effects: The sample matrix can alter the retention time, peak shape, and signal intensity of the analytes.[5]
-
Low Concentrations: The target alkaloids may be present in very low concentrations, requiring a highly sensitive and optimized detection method.[3] The use of a guard column is recommended to protect the analytical column from strongly binding components in the extract.[6]
Q5: How can I confirm the identity of the canthin-6-one alkaloid peaks in my chromatogram?
Peak identification is typically achieved by comparing the retention time of a peak in the sample chromatogram with that of a pure reference standard analyzed under the same conditions.[5] However, since retention times can be affected by various factors, it is advisable to use multiple standards and slightly vary chromatographic conditions to confirm identity.[5] For unambiguous identification, especially in complex mixtures, coupling HPLC with mass spectrometry (MS) is recommended.[5]
Troubleshooting Guides
Problem: Poor Peak Resolution
If you are observing co-eluting or poorly separated peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Problem: High System Backpressure
High backpressure can indicate a blockage in the system. Common causes include clogged column frits, salt precipitation, or sample contamination.[7]
| Potential Cause | Troubleshooting Step |
| Blocked Column Inlet Frit | 1. Reverse the column and flush with a strong solvent (ensure column allows backflushing).2. If pressure remains high, replace the inlet frit or the entire column.[8] |
| Precipitation of Buffer Salts | 1. Flush the system and column with HPLC-grade water (without buffer) to dissolve salts.[9]2. Always filter and degas mobile phases.[1] |
| Sample Contamination | 1. Use a guard column to protect the analytical column.[10]2. Ensure proper sample preparation, including filtration (0.20-0.45 μm filter) to remove particulates.[11] |
| Flow Rate Too High | 1. Reduce the flow rate to within the column's recommended range.[7] |
Problem: Drifting Retention Times
Inconsistent retention times can compromise data reliability.
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase | 1. Prepare fresh mobile phase daily.[9]2. Ensure components are accurately measured and well-mixed.3. Degas the mobile phase to prevent bubble formation in the pump.[11] |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a constant and stable temperature.[1][9] |
| Column Equilibration | 1. Ensure the column is fully equilibrated with the mobile phase before starting the analysis (at least 10 column volumes).[9] |
| System Leaks | 1. Inspect all fittings and connections for signs of leaks. Tighten or replace fittings as necessary.[9][11] |
Experimental Protocols & Data
General Experimental Workflow
The overall process for analyzing canthin-6-one alkaloids from a plant source involves several key stages, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. mdpi.com [mdpi.com]
- 5. Deciphering the Data: Interpreting Results from HPLC Analysis of Medicinal Plant Extracts [greenskybio.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. extractionmagazine.com [extractionmagazine.com]
Technical Support Center: Experimental Integrity of 1-Hydroxy-9-methoxycanthin-6-one
For researchers, scientists, and drug development professionals utilizing 1-Hydroxy-9-methoxycanthin-6-one, maintaining the compound's integrity throughout experimentation is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing its degradation through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical properties of the broader canthin-6-one and β-carboline alkaloid families, the primary factors that can induce degradation of this compound are exposure to light (photodegradation), suboptimal pH conditions (hydrolysis), and elevated temperatures (thermal degradation).[1][2]
Q2: How should I properly store this compound?
A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C.[3] The container should be protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an amber vial at -20°C or -80°C and used within a limited time frame. Repeated freeze-thaw cycles should be avoided.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[4] For cell-based assays, DMSO is a common choice for creating a stock solution, which is then further diluted in the aqueous culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is not toxic to the cells.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in the available literature. However, forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[1] Techniques like HPLC-MS/MS are instrumental in characterizing the structures of these potential degradants.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of the compound in the experimental medium.
-
Troubleshooting Steps:
-
Pre-incubation Stability Check: Before conducting the full experiment, incubate this compound in the assay medium for the intended duration of the experiment. Analyze samples at different time points using HPLC to quantify the amount of the intact compound.[1]
-
pH and Temperature Monitoring: Ensure the pH and temperature of the experimental medium remain stable, as fluctuations can accelerate degradation.[1]
-
Minimize Light Exposure: Conduct all experimental steps, including solution preparation and incubation, under subdued light or by using amber-colored labware.[5]
-
Issue 2: Appearance of unexpected peaks in chromatography.
-
Possible Cause: Formation of degradation products during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Fresh Sample Analysis: Prepare a fresh solution of this compound and analyze it immediately to use as a reference.
-
Forced Degradation Study: Intentionally expose the compound to stress conditions (e.g., acid, base, heat, light) to generate potential degradation products. This can help in identifying the unknown peaks in your experimental samples.[1]
-
Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from all potential degradation products.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following table provides general stability information for canthin-6-one alkaloids and related compounds. This information can be used to infer the potential stability profile of this compound.
| Parameter | Condition | Compound Class | Observation | Reference |
| pH | Acidic (e.g., 0.1 M HCl) | Canthin-6-one Alkaloids (General) | Potential for hydrolysis. Stability is pH-dependent.[1] | [1] |
| Basic (e.g., 0.1 M NaOH) | Canthin-6-one Alkaloids (General) | Potential for hydrolysis. Stability is pH-dependent.[1] | [1] | |
| Temperature | Elevated (e.g., 60-80°C) | Canthin-6-one Alkaloids (General) | Accelerated degradation.[1][2] | [1][2] |
| Light | UV or ambient light | β-carboline Alkaloids | Susceptible to photodegradation.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube under subdued light.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C for short-term storage. For optimal results, prepare fresh solutions for each experiment.
Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways
This protocol is designed to intentionally degrade the compound to understand its stability profile.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C. Collect and neutralize samples as described for acid hydrolysis.[1]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for several days. Also, subject a solution of the compound to the same thermal stress.[1]
-
Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source as per ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method to separate and identify the parent compound and any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. Canthin-6-one | CAS:479-43-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting 1-Hydroxy-9-methoxycanthin-6-one Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxy-9-methoxycanthin-6-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays with this and related canthin-6-one alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a natural beta-carboline alkaloid isolated from plants such as Eurycoma longifolia.[1] It belongs to the canthin-6-one class of compounds which are known for their cytotoxic and anti-inflammatory properties.[2] Research on the closely related compound, 9-methoxycanthin-6-one, has demonstrated anti-tumor activity by inducing apoptosis in various cancer cell lines.[2][3][4]
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays with natural products. Several factors could be contributing to this variability:
-
Compound Solubility: this compound, like many canthinone alkaloids, is likely to have poor aqueous solubility. Precipitation of the compound in your cell culture media can lead to variable concentrations and inconsistent results.
-
Compound Stability: The stability of the compound in your assay conditions (e.g., pH, temperature, exposure to light) can affect its activity. Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.
-
Cell-Based Factors: Variations in cell passage number, seeding density, and metabolic activity of the cells can all contribute to inconsistent results.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce variability.
Q3: What is the best solvent to use for dissolving this compound?
While specific solubility data for this compound is limited, the related compound 9-methoxycanthin-6-one is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure that the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.
Q4: How can I improve the solubility of this compound in my cell culture medium?
To improve solubility and prevent precipitation in your aqueous culture medium, consider the following:
-
Use of a Co-solvent: After dissolving the compound in a minimal amount of DMSO, you can try further dilution in a vehicle containing PEG300 and Tween 80 before the final dilution in the medium. A suggested vehicle for the related 9-methoxycanthin-6-one is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]
-
Sonication: Sonication of the stock solution before dilution can help to break up any aggregates.[6]
-
Visual Inspection: Always visually inspect your diluted compound in the culture medium for any signs of precipitation before adding it to the cells.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High variability between replicate wells is a common indicator of inconsistent experimental conditions.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify consistent cell numbers in each well. |
| Compound Precipitation | Prepare fresh dilutions of the compound for each experiment. Visually inspect the final dilution in the culture medium under a microscope for any signs of precipitation. Consider the solubility-enhancing steps mentioned in the FAQs. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Unexpected or No Cellular Response
If you are not observing the expected cytotoxic or biological effects, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the purity and identity of your compound. Improper storage may lead to degradation. Store the compound as a powder at -20°C for long-term stability.[5] |
| Incorrect Assay Choice | Ensure the chosen assay is appropriate for the expected mechanism of action. For example, if the compound induces apoptosis, an apoptosis-specific assay will be more informative than a general cytotoxicity assay. |
| Sub-optimal Compound Concentration | Perform a broad dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of the compound. Consider testing a panel of different cell lines. |
| Interaction with Serum Proteins | Components in the fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be aware this can also affect cell health. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for the closely related compound, 9-methoxycanthin-6-one , in various cancer cell lines. This data can serve as a reference point for designing your experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [3] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [3] |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [3] |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [3] |
| A375 | Skin Cancer | 5.71 ± 0.20 | [3] |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [3] |
| KB | Oral Epidermoid Carcinoma | ~4-16 µM (1-4 µg/mL) | [6] |
| LU-1 | Lung Carcinoma | ~4-16 µM (1-4 µg/mL) | [6] |
| LNCaP | Prostate Cancer | ~4-16 µM (1-4 µg/mL) | [6] |
| HL-60 | Promyelocytic Leukemia | ~4-16 µM (1-4 µg/mL) | [6] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the compound in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
Signaling Pathways and Experimental Workflows
Troubleshooting Logic for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Potential Signaling Pathway of Canthin-6-one Alkaloids
Canthin-6-one alkaloids have been reported to induce apoptosis. This process can be initiated through various signaling pathways. The diagram below illustrates a generalized apoptotic pathway that may be relevant.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
General Experimental Workflow for Bioactivity Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9-Methoxycanthin-6-one | TargetMol [targetmol.com]
Minimizing off-target effects of 1-Hydroxy-9-methoxycanthin-6-one in cell culture
Disclaimer: Extensive research data specifically for 1-Hydroxy-9-methoxycanthin-6-one is limited. Much of the available information pertains to the broader class of canthin-6-one alkaloids, particularly the closely related compounds 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one. The following guidance is based on published data for these related compounds and general best practices for working with small molecule inhibitors in cell culture. Researchers should carefully validate all findings for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound and related canthin-6-one alkaloids?
A1: this compound is a natural product isolated from Eurycoma longifolia and has been noted for its cytotoxic and antimalarial properties.[1] Canthin-6-one alkaloids, as a class, exhibit a range of biological activities, including anti-tumor, anti-inflammatory, antiviral, and antibacterial effects.[2][3] For instance, 9-methoxycanthin-6-one has demonstrated significant anti-cancer effects by inducing apoptosis in various cancer cell lines.[4][5] Additionally, canthin-6-ones have been shown to inhibit inflammatory pathways, such as the NF-κB and Akt signaling pathways.[2][6]
Q2: What are the potential off-target effects of canthin-6-one alkaloids?
A2: While specific off-target proteins for this compound have not been fully characterized, the planar, heterocyclic structure of canthin-6-ones suggests potential interactions with various cellular targets. Off-target effects can arise from structural similarities between the ATP-binding pockets of kinases or interactions with other proteins containing planar binding domains. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on the IC50 values of related canthin-6-one compounds (see tables below), a starting concentration range of 1-10 µM is recommended for initial cell-based assays. However, it is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve the compound in a suitable organic solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically below 0.5%) to prevent solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected cytotoxicity observed in control cells. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. |
| Compound instability in media. | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. | |
| Off-target effects. | Lower the concentration of the compound. Use a structurally unrelated compound that targets the same pathway as a positive control. | |
| Inconsistent results between experiments. | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. |
| Compound degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like stock solutions in DMSO. | |
| No observable effect at expected concentrations. | Poor compound solubility. | Ensure the compound is fully dissolved in the stock solvent before diluting in media. Visually inspect for precipitation after dilution. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of treatment. | |
| Cell line resistance. | Use a positive control compound known to elicit a response in your cell line to confirm cell health and responsiveness. Consider using a different cell line that may be more sensitive. |
Data Presentation
Table 1: Cytotoxicity of 9-Methoxycanthin-6-one in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [5] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [5] |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [5] |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [5] |
| A375 | Skin Cancer | 5.71 ± 0.20 | [5] |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [5] |
| Calu-3 | Lung Cancer | 1.4 µg/mL | [7] |
Table 2: Cytotoxicity of Other Canthin-6-one Alkaloids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Hydroxycanthin-6-one | Melanoma | Skin Cancer | 5.4 | [4] |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 6.5 | [4] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | Skin Cancer | 7.0 | [4] |
| 1-Methoxy-canthin-6-one | Thyroid & Hepatocellular Carcinoma | - | 40 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Hoechst Staining
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Mounting and Visualization: Wash the cells again with PBS and mount the coverslips on microscope slides using a mounting medium.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-NF-κB, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Apoptosis signaling pathway induced by canthin-6-one alkaloids.
Caption: Inhibition of the NF-κB signaling pathway by canthin-6-one alkaloids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of 1-Hydroxy-9-methoxycanthin-6-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 1-Hydroxy-9-methoxycanthin-6-one.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound and why is it problematic?
A1: While specific data for this compound is limited, canthin-6-one alkaloids generally exhibit low oral bioavailability. This is primarily due to their poor aqueous solubility, which limits their dissolution in gastrointestinal fluids—a critical step for absorption. For instance, a study on the closely related compound, 9-methoxycanthin-6-one, revealed less than 1% oral absorption in rats.[1] Another analog, 5-hydroxy-4-methoxycanthin-6-one, showed a low oral bioavailability of 16.62-24.42% in rats. Therefore, this compound is expected to face similar challenges, falling under the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and potentially low permeability.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility of this compound and improve its oral bioavailability. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[2][3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and maintain a supersaturated state in the gastrointestinal tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This formulation can keep the lipophilic drug in a solubilized state.[5][6][7][8]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.[9][10][11][12]
Q3: How can I analyze the concentration of this compound in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying canthin-6-one alkaloids in biological matrices like plasma and tissues.[1][13][14][15][16] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of the analyte.
Q4: Is this compound likely to be a substrate for P-glycoprotein (P-gp)?
Q5: What initial in vitro assays should I perform to assess the absorption potential of my formulation?
A5: Two key in vitro assays are recommended:
-
In Vitro Dissolution Testing: This will determine the rate and extent to which the drug is released from your formulation in simulated gastric and intestinal fluids.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption and identify potential P-gp substrates.[17][18]
II. Troubleshooting Guides
Troubleshooting Poor In Vitro Dissolution
| Issue | Possible Cause | Suggested Solution |
| Low drug release from solid dispersion | Incomplete amorphization of the drug. | Increase the polymer-to-drug ratio. Try a different polymer. Use a manufacturing technique that provides higher energy input (e.g., hot-melt extrusion instead of solvent evaporation). |
| Drug recrystallization during storage. | Incorporate a crystallization inhibitor into the formulation. Store the formulation under controlled temperature and humidity. | |
| Phase separation or drug precipitation in SEDDS upon dilution | Incorrect ratio of oil, surfactant, and co-surfactant. | Systematically vary the ratios of the components to find the optimal self-emulsifying region using a ternary phase diagram. |
| Low surfactant concentration. | Increase the surfactant concentration, but be mindful of potential toxicity. | |
| Incomplete drug release from nanosuspension | Particle aggregation. | Optimize the type and concentration of the stabilizer (surfactant or polymer). |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | Use a combination of stabilizers or a polymer with strong steric hindrance properties. |
Troubleshooting Caco-2 Permeability Assays
| Issue | Possible Cause | Suggested Solution |
| High variability in Papp values | Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture period (typically 21 days). Monitor transepithelial electrical resistance (TEER) values before and after each experiment. |
| Low apparent permeability (Papp) despite good dissolution | The compound is a P-gp substrate. | Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests P-gp mediated efflux.[18] |
| Poor membrane permeability of the compound itself. | Consider chemical modification of the molecule to improve its lipophilicity (within an optimal range). | |
| Low recovery of the compound | Adsorption to the plate or filter. | Use low-binding plates. Include a mass balance study to quantify the amount of compound in the apical, basolateral, and cell lysate fractions. |
| Metabolism by Caco-2 cells. | Analyze the apical and basolateral samples for the presence of metabolites using LC-MS/MS. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
This protocol is adapted from general methods for preparing nanosuspensions of poorly soluble drugs.
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30, or Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a high-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer in purified water to prepare the dispersion medium. A typical concentration is 1-2% (w/v).
-
Disperse a known amount of this compound in the dispersion medium to create a pre-suspension (e.g., 5-10% w/v). Stir for 30 minutes.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 24-48 hours). The optimal milling time should be determined experimentally by monitoring the particle size.
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the suspension.
-
Evaluate the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) after appropriate sample preparation (e.g., lyophilization).
-
Protocol 2: Caco-2 Permeability Assay
This protocol is based on standard procedures for Caco-2 permeability assays.[18][19]
Objective: To assess the intestinal permeability of this compound in its pure form and in its enhanced bioavailability formulation.
Materials:
-
Caco-2 cells (passage number 40-60)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (paracellular integrity marker)
-
Test compound (this compound) and its formulation
-
Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be >250 Ω·cm².
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Experiment (Basolateral to Apical for Efflux Assessment):
-
Perform the experiment as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell® membrane.
-
C0: The initial concentration of the drug in the donor chamber.
-
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 3: In Vitro Metabolism in Human Liver Microsomes
This protocol is adapted from standard procedures for in vitro metabolism studies.[20][21][22][23]
Objective: To evaluate the metabolic stability of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration e.g., 0.5 mg/mL) and this compound (final concentration e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
IV. Data Presentation
Table 1: Pharmacokinetic Parameters of Canthin-6-one Alkaloids in Rats (Literature Data)
| Compound | Dose (mg/kg) | Route | Bioavailability (%) | Tmax (min) | Cmax (ng/mL) | t1/2 (h) | Reference |
| 9-methoxycanthin-6-one | Not specified | Oral | < 1 | - | - | - | [1] |
| 5-hydroxy-4-methoxycanthin-6-one | 10 | Oral | 16.62 | ~33-42 | - | 0.85-2.11 | [24] |
| 5-hydroxy-4-methoxycanthin-6-one | 25 | Oral | 24.42 | ~33-42 | - | 0.85-2.11 | [24] |
| 5-hydroxy-4-methoxycanthin-6-one | 50 | Oral | 19.87 | ~33-42 | - | 0.85-2.11 | [24] |
Table 2: Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | Good |
V. Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Factors influencing the oral absorption of this compound at the enterocyte level.
References
- 1. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. hrpub.org [hrpub.org]
- 5. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. humapub.com [humapub.com]
- 13. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 24. MDCK-MDR1 Permeability | Evotec [evotec.com]
Technical Support Center: 1-Hydroxy-9-methoxycanthin-6-one Synthesis
This guide provides refined protocols, troubleshooting advice, and frequently asked questions for the synthesis of 1-Hydroxy-9-methoxycanthin-6-one. The information is curated for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of canthin-6-one alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the canthin-6-one core structure?
A1: The synthesis of the canthin-6-one skeleton can be achieved through several classic and modern organic reactions. Key strategies include the Bischer-Napieralski reaction, the Pictet-Spengler reaction, and aldol reactions to form the core ring system.[1][2] More recent and efficient methods often rely on palladium-catalyzed Suzuki-Miyaura coupling to form a key C-C bond, followed by a copper-catalyzed intramolecular C-N coupling (amidation) to complete the final ring.[2][3][4] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.[4]
Q2: Is this compound commercially available or is it typically synthesized?
A2: this compound is a known natural product that has been isolated from the roots of plants like Eurycoma longifolia and from the bark of Picrolemma huberi.[5][6] While it can be obtained by extraction from natural sources, this may not be suitable for large-scale production, making chemical synthesis a valuable alternative for obtaining larger quantities for research and development.[3][4]
Q3: What are the most common challenges during the purification of canthin-6-one alkaloids?
A3: Common purification challenges include the removal of closely related side-products and unreacted starting materials. Standard purification techniques involve flash column chromatography on silica gel and recrystallization.[7][8][9] For particularly difficult separations, preparative high-performance liquid chromatography (HPLC) on a C18 column may be necessary to achieve high purity.[6] The choice of solvents for both chromatography and recrystallization is critical and often requires careful optimization.[7][9]
Q4: Which analytical methods are standard for confirming the final structure and purity of this compound?
A4: The structure and identity of the synthesized compound are typically confirmed using a combination of spectroscopic methods. These include Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.[3][7] Purity is often assessed by High-Performance Liquid Chromatography (HPLC).[10]
Proposed Synthesis Protocol and Refinements
The following is a proposed, refined protocol for the synthesis of this compound, based on modern synthetic strategies reported for analogous compounds.[3][4] The overall workflow involves the construction of the tetracyclic core via sequential Suzuki coupling and copper-catalyzed amidation reactions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to form Biaryl Intermediate This step couples a substituted bromo-naphthyridine with a substituted chlorophenylboronic acid to create the core carbon skeleton.
-
Reagents: 8-bromo-1,5-naphthyridine derivative, 2-chlorophenylboronic acid derivative, Pd(dppf)Cl₂, K₂CO₃.
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add the 8-bromo-1,5-naphthyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add the dioxane/water solvent mixture.
-
Heat the mixture to reflux (approx. 90-100 °C) and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the biaryl intermediate.
-
Step 2: Acid-Catalyzed Cyclization to form Naphthyridone Intermediate This step involves an acid-mediated hydrolysis and cyclization to form the tricyclic naphthyridone core.
-
Reagents: Biaryl intermediate from Step 1, aqueous HCl.
-
Solvent: 1,4-Dioxane.
-
Protocol:
-
Dissolve the biaryl intermediate (1.0 mmol) in 1,4-dioxane.
-
Add aqueous HCl (e.g., 4M solution) and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture. Crucial refinement: Before extraction, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) to prevent the product from forming a salt, which would remain in the aqueous layer and lead to significant product loss.[3]
-
Extract the product with CH₂Cl₂. Dry the combined organic layers and remove the solvent under vacuum to obtain the naphthyridone product.
-
Step 3: Intramolecular Copper-Catalyzed Amidation The final ring is closed via an intramolecular C-N bond formation.
-
Reagents: Naphthyridone intermediate from Step 2, Cs₂CO₃, CuI, DMEDA (N,N'-Dimethylethylenediamine).
-
Solvent: 1,4-Dioxane and a small amount of water.
-
Protocol:
-
To a stirred solution of the naphthyridone (1.0 mmol) in 1,4-dioxane, sequentially add Cs₂CO₃ (2.0 mmol), CuI (0.1 mmol), DMEDA (0.1 mmol), and a catalytic amount of water.[3]
-
Heat the reaction mixture to 100–105 °C and stir for 1.5–2 hours.
-
After completion, dilute the mixture with water and extract with CH₂Cl₂.
-
Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the canthin-6-one product.
-
Reference Data: Yields for Analogous Canthin-6-one Syntheses
The following table summarizes reported yields for key steps in the synthesis of similar canthin-6-one compounds, providing a benchmark for expected outcomes.[3]
| Step | Compound Synthesized | Yield (%) |
| Suzuki Coupling | 21a (Biaryl Intermediate) | 89.9% |
| 21b (Biaryl Intermediate) | 90.1% | |
| 21c (Biaryl Intermediate) | 98.9% | |
| Cu-Catalyzed Amidation | Compound 1 (Canthin-6-one) | 90.9% |
| Compound 2 (Substituted) | 98.9% | |
| Compound 3 (9-methoxycanthin-6-one) | 95.0% | |
| Demethylation | Compound 5 (from methoxy precursor) | 99.1% |
| Compound 6 (10-hydroxycanthin-6-one) | 82.9% |
Troubleshooting Guide
Encountering issues such as low yields or incomplete reactions is common. This guide provides a logical approach to diagnosing and solving these problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Specific Troubleshooting Scenarios
Problem: Low or no yield in the Step 1 Suzuki-Miyaura Coupling.
-
Possible Cause: Deactivated palladium catalyst or poor-quality boronic acid.
-
Solution:
-
Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Use a freshly opened bottle of the palladium catalyst or store it properly in a desiccator.
-
Boronic acids can degrade upon storage. If in doubt, use a fresh batch or purify the existing stock by recrystallization.
-
Problem: Significant product loss during the workup of Step 2 (Naphthyridone Formation).
-
Possible Cause: The product formed a salt under the acidic reaction conditions and was lost to the aqueous phase during extraction.[3]
-
Solution: After the reaction is complete and has cooled, carefully adjust the pH of the solution to be neutral or slightly basic (pH 7-8) using a base like sodium bicarbonate before performing the liquid-liquid extraction. This will ensure the product is in its free-base form and is extracted into the organic layer.[3]
Problem: The final Cu-catalyzed amidation (Step 3) stalls or gives a low yield.
-
Possible Cause: The copper catalyst may be sensitive to impurities or the reaction temperature may not be optimal.
-
Solution:
-
Use high-purity, degassed solvents to minimize potential catalyst poisoning.
-
Ensure the reagents, especially the base (Cs₂CO₃), are dry.
-
Experimentally verify the optimal temperature. While 100-105 °C is reported, your specific substrate may require slight adjustments.
-
Problem: The final product is difficult to purify by silica gel chromatography.
-
Possible Cause: The product may have similar polarity to a persistent impurity, or it may be streaking on the column.
-
Solution:
-
Try a different solvent system for column chromatography. A gradient elution might provide better separation.
-
If silica gel fails, consider using a different stationary phase like alumina or switching to reverse-phase chromatography (e.g., preparative C18 HPLC), which has been used effectively for purifying canthin-6-ones.[6]
-
Attempt recrystallization from a combination of solvents to obtain pure crystalline material.[7][9]
-
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids | MDPI [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 8. Isolation and Identification of 9-methoxycanthin-6-0ne Compound From Eurycoma Longifolia Roots - Neliti [neliti.com]
- 9. js.vnu.edu.vn [js.vnu.edu.vn]
- 10. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with autofluorescence of 1-Hydroxy-9-methoxycanthin-6-one in imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxy-9-methoxycanthin-6-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence during the imaging of this compound.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures or other molecules within a sample when excited by light. It is not caused by the application of a specific fluorescent label.[1] This intrinsic fluorescence can be a significant issue when imaging an inherently fluorescent compound like this compound because it can obscure the specific signal from the compound, leading to a low signal-to-noise ratio and making it difficult to distinguish the compound from the background.[2]
Q2: What are the likely spectral properties of this compound and how does this relate to autofluorescence?
Q3: How can I determine if the signal I'm seeing is from this compound or from background autofluorescence?
A3: The most effective way to identify the source of your signal is by using proper controls.[2] Prepare and image the following samples:
-
Unstained, untreated cells/tissue: This will establish the baseline autofluorescence of your biological sample.
-
Cells/tissue treated with the vehicle (solvent) for this compound: This controls for any effects of the solvent on autofluorescence.
-
Cells/tissue treated with this compound: This will show the combined signal from the compound and the biological sample.
By comparing these samples, you can determine the contribution of background autofluorescence to your total signal.
Troubleshooting Guide
This guide addresses common issues encountered when imaging this compound due to autofluorescence.
| Problem | Possible Cause | Suggested Solution(s) |
| High background fluorescence in all channels. | Broad-spectrum autofluorescence from the biological sample (e.g., from collagen, elastin, or lipofuscin) or induced by fixation.[6][7] | 1. Chemical Quenching: Treat the sample with a broad-spectrum quenching agent like Sudan Black B or a commercial autofluorescence quencher.[6] 2. Photobleaching: Intentionally expose the sample to high-intensity light before imaging to destroy autofluorescent molecules. 3. Spectral Unmixing: If your microscope has spectral imaging capabilities, you can computationally separate the emission spectrum of the autofluorescence from that of your compound. |
| Signal from this compound is weak and difficult to distinguish from the background. | The emission of the compound is being masked by strong cellular autofluorescence. | 1. Optimize Imaging Parameters: Adjust microscope settings (e.g., laser power, gain, exposure time) to maximize the signal from your compound relative to the background. 2. Choose Appropriate Filters: Use narrow bandpass emission filters to specifically collect the signal from this compound while excluding as much background as possible. 3. Chemical Quenching: Use a quenching agent that specifically targets the source of autofluorescence in your sample. |
| Granular, punctate autofluorescence is obscuring the signal. | Accumulation of lipofuscin, an age-related pigment, is common in certain cell types and older tissues.[6] | 1. Use a Lipofuscin-Specific Quencher: Agents like Sudan Black B are effective at quenching lipofuscin-based autofluorescence.[6] |
| Diffuse cytoplasmic autofluorescence. | High levels of endogenous fluorophores like NADH and flavins. | 1. Optimize Cell Culture Conditions: Use low-fluorescence media (e.g., phenol red-free) and avoid supplements that may be fluorescent.[5] 2. Photobleaching: This can be effective in reducing diffuse autofluorescence. |
| Autofluorescence is particularly strong after fixation. | Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence. | 1. Change Fixation Method: Consider using an organic solvent fixative like ice-cold methanol or ethanol.[5] 2. Reduce Fixation Time: Use the minimum fixation time necessary for sample preservation.[6] 3. Sodium Borohydride Treatment: This chemical reducing agent can help to quench aldehyde-induced autofluorescence.[5] |
Quantitative Data Summary
Table 1: Common Endogenous Sources of Autofluorescence
| Source | Typical Excitation Range (nm) | Typical Emission Range (nm) | Common Location |
| Collagen & Elastin | 340-400 | 420-500 | Extracellular matrix, connective tissue |
| NADH & NADPH | 340-360 | 440-470 | Cytoplasm, Mitochondria |
| Riboflavins (Flavins) | 440-480 | 520-540 | Mitochondria |
| Lipofuscin | 340-490 | 460-670 | Lysosomes (especially in aged cells) |
| Red Blood Cells (Heme) | Broad (UV-Green) | Broad (Green-Red) | Blood vessels |
Data compiled from various sources.[4][5]
Table 2: Comparison of Common Chemical Quenching Agents
| Quenching Agent | Primary Target | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective for reducing background from formaldehyde or glutaraldehyde fixation.[5] | Can have variable results and should be handled with care.[6] |
| Sudan Black B | Lipofuscin and other lipophilic granules | Very effective at quenching lipofuscin autofluorescence.[6] | Can introduce its own fluorescence in the far-red channel.[6] |
| Copper Sulfate | General autofluorescence | Can be effective in some tissues.[5] | May not be universally effective. |
| Commercial Kits (e.g., TrueVIEW™) | Broad-spectrum (non-lipofuscin) | Optimized formulations for ease of use and broad effectiveness.[1] | Can be more expensive than individual reagents. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Following fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and subsequent washes with PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with your standard staining and imaging protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
After completing your primary and any secondary antibody staining steps and final washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B.
-
Wash the samples thoroughly with PBS.
-
Mount the samples and proceed with imaging.
Protocol 3: Photobleaching to Reduce General Autofluorescence
-
Prepare your sample (e.g., mounted on a slide).
-
Place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon arc lamp) for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically for your specific sample.
-
Proceed with imaging this compound using your standard protocol.
Protocol 4: Spectral Unmixing
-
Acquire Reference Spectra:
-
Image an unstained sample to obtain the emission spectrum of the background autofluorescence.
-
Image a pure sample of this compound (if available) or a sample with a very high concentration of the compound to obtain its reference emission spectrum.
-
-
Acquire Experimental Image: Acquire a full spectral image (lambda stack) of your experimental sample.
-
Perform Linear Unmixing: Use the software on your confocal microscope to linearly unmix the acquired lambda stack using the reference spectra. This will generate separate images showing the distribution of the autofluorescence and this compound.
Visualizations
Caption: Experimental workflow for imaging this compound with autofluorescence troubleshooting steps.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Anticancer Activity: A Comparative Guide to 1-Hydroxy-9-methoxycanthin-6-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of canthin-6-one alkaloids, with a focus on validating the potential of 1-Hydroxy-9-methoxycanthin-6-one. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide utilizes comprehensive data from its close structural analog, 9-methoxycanthin-6-one, as a primary reference for comparison. This approach allows for an objective evaluation of its potential performance against various cancer cell lines and established anticancer agents.
Executive Summary
Comparative Anticancer Activity
The anticancer potential of a compound is primarily evaluated by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro anticancer effects of 9-methoxycanthin-6-one against a panel of human cancer cell lines and compare its activity with the standard anticancer drugs, cisplatin and paclitaxel.[1]
Table 1: In Vitro Anticancer Activity of 9-methoxycanthin-6-one in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) of 9-methoxycanthin-6-one |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 |
| A2780 | Ovarian Cancer | 4.04 ± 0.36 |
| HeLa | Cervical Cancer | 4.30 ± 0.27 |
| A375 | Skin Cancer | 5.71 ± 0.20 |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 |
Table 2: Comparison of In Vitro Anticancer Activities of 9-methoxycanthin-6-one with Standard Drugs [1]
| Cell Line | IC50 (µM) of 9-methoxycanthin-6-one | IC50 (µM) of Cisplatin | IC50 (µM) of Paclitaxel |
| A2780 | 4.04 ± 0.36 | 1.38 ± 0.037 | 0.018 ± 0.00011 |
| SKOV-3 | 5.80 ± 0.40 | 3.58 ± 0.14 | 0.032 ± 0.00018 |
| MCF-7 | 15.09 ± 0.99 | 3.12 ± 0.076 | 0.38 ± 0.012 |
| HT-29 | 3.79 ± 0.069 | 2.58 ± 0.055 | 0.025 ± 0.00015 |
Notably, 9-methoxycanthin-6-one exhibited a lower cytotoxic effect on the non-cancerous cardiomyocyte (H9C2) cell line compared to cisplatin, suggesting a potential for selective anticancer activity.[1]
Mechanism of Action: Induction of Apoptosis
Studies on 9-methoxycanthin-6-one indicate that its anticancer activity is mediated through the induction of apoptosis, or programmed cell death.[1] This was observed through morphological changes in cancer cells, such as chromatin condensation and the formation of apoptotic bodies, after treatment with the compound.[1]
Proteomic analysis of A2780 ovarian cancer cells treated with 9-methoxycanthin-6-one revealed altered expression of several proteins associated with the apoptosis signaling pathway.[2] Proteins such as pyruvate kinase (PKM), annexin A2 (ANXA2), and galectin 3 (LGAL3) were among those identified to be affected.[2]
Experimental Protocols
To validate the anticancer activity of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (Sulphorhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 24, 48 hours).
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then stain with Hoechst 33342 solution (e.g., 10 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.
-
Washing: Wash the cells again with PBS to remove excess stain.
-
Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Quantification: The apoptotic index can be calculated by counting the number of apoptotic cells relative to the total number of cells in several random fields.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented using the DOT language for Graphviz.
Caption: Workflow for validating anticancer activity in vitro.
Caption: Putative apoptotic signaling pathway induced by canthin-6-ones.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the substantial data available for its close analog, 9-methoxycanthin-6-one, strongly suggests its potential as a valuable lead compound for anticancer drug development. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid framework for researchers to initiate validation studies. Further investigation into the specific activity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
A Comparative Analysis of 1-Hydroxy-9-methoxycanthin-6-one and Other Canthin-6-one Alkaloids: A Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-Hydroxy-9-methoxycanthin-6-one and other notable canthin-6-one alkaloids. Canthin-6-one and its derivatives, a class of β-carboline alkaloids, are of significant interest to the scientific community due to their diverse and potent biological activities. These compounds, isolated from various plant species, have demonstrated considerable potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] This document aims to consolidate the existing experimental data to facilitate a comparative understanding of their performance and to provide detailed methodologies for key experimental assays to support further research and development.
Overview of Biological Activities
Canthin-6-one alkaloids exhibit a broad spectrum of pharmacological effects. Their planar tetracyclic structure allows them to intercalate with DNA, a mechanism contributing to their cytotoxic properties against various cancer cell lines.[1][3] Furthermore, these compounds have been shown to modulate key signaling pathways involved in inflammation and viral replication, such as the NF-κB, Akt, and ERK pathways.[4][5]
While a significant body of research exists for many canthin-6-one derivatives, quantitative data on the biological activities of this compound, a natural product isolated from the roots of Eurycoma longifolia, remains limited in publicly accessible literature.[6] Although it has been reported to possess cytotoxic and antimalarial properties, specific IC50 values and detailed mechanistic studies are not yet available.[6]
Comparative Performance Data
To provide a clear comparison of the biological potency of various canthin-6-one alkaloids, the following tables summarize the available quantitative data from in vitro studies.
Cytotoxic Activity
The antiproliferative activity of canthin-6-one alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | Not Reported | [6] |
| Canthin-6-one | HT-29 | Colon Cancer | 3.79 ± 0.069 | [7] |
| A549 | Lung Cancer | >50 | [1] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | >50 | [1] | |
| Bel-7402 | Liver Cancer | >50 | [1] | |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [7] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [7] | |
| HT-29 | Colon Cancer | 3.79 ± 0.069 | [7] | |
| A375 | Melanoma | 5.71 ± 0.20 | [7] | |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [7] | |
| 9-Hydroxycanthin-6-one | Melanoma Cell Line | Melanoma | 5.4 | [1] |
| 4,5-Dimethoxycanthin-6-one | CNE2 | Nasopharyngeal Carcinoma | 9.86 ± 1.49 | [1] |
| Bel-7402 | Liver Cancer | 32.27 ± 9.74 | [1] | |
| 8-Hydroxycanthin-6-one | CNE2 | Nasopharyngeal Carcinoma | 13.43 ± 2.29 | [1] |
| Bel-7402 | Liver Cancer | 39.27 ± 9.72 | [1] | |
| 1-Methoxycanthin-6-one | Thyroid Carcinoma Cells | Thyroid Cancer | 40 | [1] |
| Hepatocellular Carcinoma Cells | Liver Cancer | 40 | [1] |
Anti-inflammatory Activity
Several canthin-6-one alkaloids have demonstrated the ability to suppress inflammatory responses, primarily by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines through the downregulation of the NF-κB pathway.
| Compound | Assay | Model | Effect | Reference |
| This compound | - | - | Not Reported | |
| Canthin-6-one | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |
| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | Downregulation of NF-κB and Akt pathways | [5] | |
| 4-Methoxy-5-hydroxycanthin-6-one | NO & TNF-α Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |
| 9-Hydroxycanthin-6-one | NF-κB Transcription | - | IC50 in the range of 3.8–19.5 µM | [9] |
| 9,10-dimethoxycanthin-6-one | NF-κB Transcription | - | IC50 in the range of 3.8–19.5 µM | [9] |
Antiviral Activity
The antiviral potential of canthin-6-one alkaloids has been explored, with some derivatives showing promising activity against various viruses.
| Compound | Virus | Assay | IC50 (µM) | Reference |
| This compound | - | - | Not Reported | |
| Canthin-6-one Analog (16) | Newcastle Disease Virus (NDV) | Plaque Reduction Assay | 5.26 | [4] |
| Canthin-6-one-9-O-Beta-Glucopyranoside | SARS-CoV-2 (in silico) | Molecular Docking | - | [10] |
| 1-Methoxycanthin-6-one | HIV | - | EC50 of 0.26 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the canthin-6-one alkaloids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the canthin-6-one alkaloids for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the stimulated control.
Antiviral Activity: Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.
Protocol:
-
Cell Seeding: Seed a monolayer of host cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Mix the virus dilutions with various concentrations of the canthin-6-one alkaloids and incubate for 1 hour at 37°C.
-
Infection: Infect the confluent cell monolayers with the virus-compound mixture.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.
Signaling Pathways
Canthin-6-one alkaloids exert their biological effects by modulating several intracellular signaling pathways. A simplified representation of the key pathways involved in their anti-inflammatory and antiviral activities is shown below.
Conclusion and Future Directions
The available data strongly suggest that canthin-6-one alkaloids are a promising class of compounds with significant potential for the development of novel therapeutics. While compounds like 9-methoxycanthin-6-one and canthin-6-one itself have been relatively well-studied, a notable gap exists in the understanding of the biological activities of this compound.
Future research should prioritize the systematic evaluation of this compound to quantify its cytotoxic, anti-inflammatory, and antiviral activities. Such studies will be crucial for establishing a comprehensive structure-activity relationship within the canthin-6-one family and for identifying the most promising candidates for further preclinical and clinical development. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids [mdpi.com]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Canthin-6-One Alkaloids and Doxorubicin in Cancer Therapy
A Head-to-Head Analysis for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel anticancer agents with improved efficacy and safety profiles. Among the promising candidates are natural alkaloids, such as those from the canthin-6-one class.
This guide provides a detailed comparison of the established chemotherapeutic agent, doxorubicin, with 9-methoxycanthin-6-one, a structurally related analogue of 1-hydroxy-9-methoxycanthin-6-one. Due to the limited availability of specific experimental data for this compound in the current literature, this analysis will focus on the well-documented activities of 9-methoxycanthin-6-one. It is important to note that the substitution at the 1-position could influence the biological activity, and further research on this compound is warranted.
At a Glance: Performance Comparison
| Feature | 9-Methoxycanthin-6-one | Doxorubicin |
| Primary Anticancer Mechanism | Induction of Apoptosis | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation |
| Cell Cycle Arrest | G2/M Phase (inferred from related compounds) | G2/M Phase[1] |
| Potency (IC50) | Micromolar (µM) range across various cell lines | Nanomolar (nM) to micromolar (µM) range |
| Key Signaling Pathways | Apoptosis-related protein modulation | p53, Fas, Intrinsic Apoptosis Pathways |
| Known Side Effects | Lower cytotoxicity to normal cells (cardiomyocytes) reported | Cardiotoxicity, Myelosuppression, Nausea |
In-Depth Analysis: Efficacy and Mechanism of Action
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the in vitro cytotoxicity of 9-methoxycanthin-6-one and doxorubicin against a panel of human cancer cell lines.
| Cancer Cell Line | 9-Methoxycanthin-6-one IC50 (µM)[2] | Doxorubicin IC50 (µM) |
| Ovarian (A2780) | 4.04 ± 0.36 | ~0.01 - 0.1 |
| Ovarian (SKOV-3) | 5.80 ± 0.40 | ~0.1 - 1 |
| Breast (MCF-7) | 15.09 ± 0.99 | ~0.05 - 0.5 |
| Colorectal (HT-29) | 3.79 ± 0.069 | ~0.1 - 1 |
| Skin (A375) | 5.71 ± 0.20 | Not widely reported |
| Cervical (HeLa) | 4.30 ± 0.27 | ~0.01 - 0.1 |
Note: Doxorubicin IC50 values are approximate ranges from various literature sources and can vary based on experimental conditions.
Induction of Apoptosis
Both 9-methoxycanthin-6-one and doxorubicin exert their anticancer effects in part by inducing apoptosis, or programmed cell death.
9-Methoxycanthin-6-one has been shown to induce apoptosis in a concentration-dependent manner.[2] Studies have identified several apoptosis-related proteins that are modulated by this compound, including pyruvate kinase (PKM), annexin A2 (ANXA2), and galectin 3 (LGAL3).[2]
Doxorubicin induces apoptosis through multiple well-characterized pathways. It can activate the intrinsic pathway via mitochondrial dysfunction and the release of cytochrome c.[3] Additionally, doxorubicin-induced DNA damage can trigger p53-dependent apoptosis.[4] It has also been shown to upregulate the Fas receptor, leading to Fas-mediated cell death.[1][5]
Cell Cycle Arrest
The ability to halt the cell cycle is a key mechanism for many anticancer drugs, preventing the proliferation of malignant cells.
A related compound, 10-methoxy-canthin-6-one , has been demonstrated to cause cell cycle arrest at the G2/M phase.[6][7] This is achieved through the induction of a DNA damage cascade involving ATM, ATR, Chk1/2, and p53.[6][7] It is plausible that 9-methoxycanthin-6-one may act through a similar mechanism.
Doxorubicin is well-documented to induce a G2/M phase cell cycle arrest.[1] This arrest is a consequence of the DNA damage it inflicts, which activates cellular checkpoints to prevent entry into mitosis.
Visualizing the Mechanisms
Doxorubicin's Multifaceted Attack on Cancer Cells
Caption: Doxorubicin's primary mechanisms of action.
Proposed Apoptotic Pathway of 9-Methoxycanthin-6-one
Caption: Proposed apoptotic pathway for 9-methoxycanthin-6-one.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the anticancer properties of these compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 9-methoxycanthin-6-one or doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: General workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
Workflow:
Caption: General workflow for a cell cycle analysis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.
Detailed Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This guide highlights the distinct and overlapping mechanisms of 9-methoxycanthin-6-one and the well-established anticancer drug doxorubicin. While doxorubicin remains a potent therapeutic agent, its associated toxicities underscore the need for alternatives. 9-Methoxycanthin-6-one demonstrates promising in vitro anticancer activity through the induction of apoptosis, with potentially lower toxicity to non-cancerous cells.
Future research should focus on several key areas:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound and doxorubicin are essential.
-
Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways of this compound will be crucial for its development as a therapeutic agent.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo antitumor activity, pharmacokinetics, and safety profile of this compound.
The exploration of natural compounds like canthin-6-one alkaloids represents a promising avenue in the ongoing effort to develop more effective and safer cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - ACS Omega - Figshare [acs.figshare.com]
The Potent Antiproliferative Landscape of Canthin-6-one Alkaloids: A Comparative Guide to 1-Hydroxy-9-methoxycanthin-6-one and Its Analogs
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationship (SAR) of 1-Hydroxy-9-methoxycanthin-6-one and its derivatives, focusing on their anticancer properties. By consolidating experimental data, this document provides an objective overview of their performance against various cancer cell lines, details the methodologies for key experiments, and visualizes the underlying biological pathways.
The canthin-6-one scaffold, a subclass of β-carboline alkaloids, is a recurring motif in natural products exhibiting a wide spectrum of biological activities, including notable antitumor effects.[1][2][3] Modifications to this tetracyclic core have been a focal point of medicinal chemistry to enhance potency and selectivity. This guide specifically delves into the derivatives of this compound and other closely related analogs, summarizing their cytotoxic profiles and shedding light on their mechanisms of action.
Comparative Antiproliferative Activity
The antiproliferative effects of canthin-6-one derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a critical metric for this comparison. The following tables summarize the IC50 values for various canthin-6-one derivatives, categorized by their core structure.
Table 1: Cytotoxicity of Canthin-6-one and Monosubstituted Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| Canthin-6-one | Unsubstituted | HT29 (Colon) | 8.6[1] |
| H1975 (Lung) | 7.6[1] | ||
| A549 (Lung) | 10.7[1] | ||
| MCF-7 (Breast) | 9.8[1] | ||
| 9-Methoxycanthin-6-one | 9-OCH3 | A2780 (Ovarian) | 4.04 ± 0.36[4] |
| SKOV-3 (Ovarian) | 5.80 ± 0.40[4] | ||
| MCF-7 (Breast) | 15.09 ± 0.99[4] | ||
| HT-29 (Colon) | 3.79 ± 0.069[4] | ||
| A375 (Skin) | 5.71 ± 0.20[4] | ||
| HeLa (Cervical) | 4.30 ± 0.27[4] | ||
| 9-Hydroxycanthin-6-one-N-oxide | 9-OH, N-oxide | Melanoma | 7.0[1] |
| 9-Methoxycanthin-6-one-N-oxide | 9-OCH3, N-oxide | Melanoma | 6.5[1] |
| 8-Hydroxycanthin-6-one | 8-OH | CNE2 (Nasopharyngeal) | 13.43 ± 2.29[1] |
| Bel-7402 (Hepatocellular) | 39.27 ± 9.72[1] |
Table 2: Cytotoxicity of C-2 Substituted Canthin-6-one Derivatives
A series of novel canthin-6-one derivatives with amide side chains at the C-2 position have been synthesized and evaluated for their antiproliferative activity.[2]
| Compound | R Group (at C-2) | HT29 (Colon) IC50 (µM) | H1975 (Lung) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 8a | N,N-diethylethanamine | 2.3 ± 0.3 | 4.5 ± 0.5 | 4.3 ± 0.4 | 3.8 ± 0.3 |
| 8b | N,N-dimethylethanamine | 3.1 ± 0.2 | 4.9 ± 0.6 | 5.2 ± 0.5 | 4.5 ± 0.4 |
| 8c | 3-(dimethylamino)propan-1-amine | 2.8 ± 0.3 | 3.9 ± 0.4 | 4.1 ± 0.3 | 3.5 ± 0.3 |
| 8d | 1-methylpiperidin-4-amine | 3.5 ± 0.4 | 5.1 ± 0.6 | 5.5 ± 0.6 | 4.9 ± 0.5 |
| 8e | 2-(pyrrolidin-1-yl)ethanamine | 2.5 ± 0.3 | 3.6 ± 0.4 | 3.9 ± 0.4 | 3.2 ± 0.3 |
| 8f | 2-morpholinoethanamine | 4.1 ± 0.5 | 5.8 ± 0.7 | 6.2 ± 0.7 | 5.5 ± 0.6 |
| 8g | 2-(diethylamino)ethanamine | 2.6 ± 0.3 | 4.2 ± 0.5 | 4.5 ± 0.5 | 3.9 ± 0.4 |
| 8h | 2-(piperazin-1-yl)ethanamine | 1.0 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 1.3 ± 0.1 |
| 8i | N-methyl-1,3-propanediamine | 3.3 ± 0.4 | 4.8 ± 0.5 | 5.1 ± 0.6 | 4.3 ± 0.4 |
| 8j | cyclohexane-1,4-diamine | 4.5 ± 0.5 | 6.2 ± 0.7 | 6.8 ± 0.8 | 5.9 ± 0.6 |
| 8k | 2-aminoethanol | 4.8 ± 0.6 | 6.5 ± 0.8 | 7.1 ± 0.8 | 6.3 ± 0.7 |
| 8l | 3-aminopropan-1-ol | 5.2 ± 0.6 | 7.1 ± 0.8 | 7.8 ± 0.9 | 6.9 ± 0.8 |
| Canthin-6-one | - | 8.6 ± 0.9 | 7.6 ± 0.8 | 10.7 ± 1.1 | 9.8 ± 1.0 |
Data sourced from Ding et al. (2023).[2]
Table 3: Cytotoxicity of 4-Methoxy-5-hydroxycanthin-6-one Derivatives
A study on derivatives of 4-methoxy-5-hydroxycanthin-6-one revealed potent anti-proliferative activity.[5]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound d | HepG2 (Hepatocellular) | 5.05 |
| HCT116 (Colon) | 6.65 | |
| 5-FU (Control) | HepG2 (Hepatocellular) | >100 |
| HCT116 (Colon) | 28.56 |
Structure-Activity Relationship Insights
From the compiled data, several structure-activity relationships can be inferred:
-
Substitution at C-9: The introduction of a methoxy group at the C-9 position generally enhances cytotoxic activity compared to the unsubstituted canthin-6-one.[4]
-
N-Oxidation: The presence of an N-oxide function on the canthin-6-one core appears to maintain or slightly improve cytotoxic activity.[1]
-
Substitution at C-2: The addition of amide side chains at the C-2 position significantly increases antiproliferative potency.[2] Among the tested C-2 derivatives, compound 8h , featuring a piperazinyl-ethylamino side chain, demonstrated the most potent activity across all tested cell lines, with IC50 values in the low micromolar range.[2] The presence of a basic nitrogen atom in the side chain appears to be crucial for enhanced activity.
-
Hydroxylation and Methoxylation: The positions of hydroxyl and methoxy groups on the canthin-6-one scaffold play a critical role in determining the cytotoxic potency, as seen in the varied activities of 8-hydroxycanthin-6-one and 4-methoxy-5-hydroxycanthin-6-one derivatives.[1][5]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the canthin-6-one derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis is a common mechanism of action for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is used to quantify apoptotic cells.[2]
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
To further elucidate the apoptotic pathway, the expression levels of key regulatory proteins are examined by Western blotting.[2]
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.
Signaling Pathways
The anticancer activity of potent canthin-6-one derivatives, such as compound 8h , has been linked to the induction of multiple cell death pathways, including apoptosis and ferroptosis.[2] The proposed mechanism involves an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial damage and subsequent activation of these cell death programs.
This diagram illustrates that potent canthin-6-one derivatives can induce an increase in ROS, leading to mitochondrial damage. This, in turn, triggers apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspase-3. Concurrently, the reduction of glutathione (GSH) and the inhibition of glutathione peroxidase 4 (GPX4) lead to an accumulation of lipid peroxides, culminating in ferroptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro biological evaluation of novel 4-methoxy-5-hydroxycanthin-6-one derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Canthinone Alkaloids: Cross-Validation for 1-Hydroxy-9-methoxycanthin-6-one Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a critical decision in drug discovery and development, balancing sensitivity, selectivity, throughput, and cost. The following table summarizes the performance characteristics of different analytical techniques used for the quantification of canthinone alkaloids closely related to 1-Hydroxy-9-methoxycanthin-6-one.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Micellar Liquid Chromatography (MLC) [1][2][3] | 9-methoxycanthin-6-one, 9-hydroxycanthin-6-one | Ethanolic Extract | Not Specified | Not Specified | 92.6–105.9% | Intra-day: 0.19–2.10%, Inter-day: 1.95–6.46% |
| Conventional HPLC-UV [1][2][3] | 9-methoxycanthin-6-one, 9-hydroxycanthin-6-one | Ethanolic Extract | Not Specified | Not Specified | 87.1–106.8% | Intra-day: 0.07–6.09%, Inter-day: 1.44–5.26% |
| HPLC-Fluorescence [4] | 9-methoxycanthin-6-one | Rat and Human Plasma | Not Specified | ~1.6 ng/mL | Not Specified | Not Specified |
| LC-MS/MS [5] | 5-hydroxy-4-methoxycanthin-6-one | Rat Plasma | 0.5–500 ng/mL | 0.5 ng/mL | Within acceptable limits | Within acceptable limits |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.
Micellar Liquid Chromatography (MLC)
This method offers a greener alternative to conventional HPLC by reducing organic solvent consumption.[1][2][3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: An optimal mobile phase consists of 15:85 (v/v) acetonitrile and water (pH 3) containing 110 mM sodium dodecyl sulfate and 10 mM NaH2PO4.[1][2][3]
-
Flow Rate: Not specified.
-
Detection: UV detection at an appropriate wavelength for the canthinone alkaloids.
-
Sample Preparation: Dried and powdered plant material is extracted with ethanol via ultrasonication. The resulting extract is centrifuged, and the supernatant is filtered before injection.[3]
Conventional High-Performance Liquid Chromatography (HPLC-UV)
A widely used and robust method for the quantification of various compounds, including canthinone alkaloids.[1][2][3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: Isocratic elution with 35% (v/v) acetonitrile in 0.1% (v/v) aqueous acetic acid.[1]
-
Flow Rate: Not specified.
-
Detection: UV detection.
-
Sample Preparation: Similar to the MLC method, involving ethanolic extraction of the plant material.[3]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This method provides enhanced sensitivity and selectivity for fluorescent analytes.[4]
-
Instrumentation: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: Not specified.
-
Mobile Phase: A mobile phase of acetonitrile and distilled water (55:45, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Excitation wavelength of 371 nm and emission wavelength of 504 nm.[4]
-
Sample Preparation: Direct injection of plasma samples after deproteinization with acetonitrile.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[5]
-
Instrumentation: An ultra-high performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: ACQUITY HSS T3 column (50 × 2.1 mm, 1.7 μm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[5]
-
Flow Rate: Not specified.
-
Detection: Mass spectrometry detection using precursor-to-product ion transitions of m/z 267.0 → 168.2 for 5-hydroxy-4-methoxycanthin-6-one.[5]
-
Sample Preparation: Protein precipitation of plasma samples.[5]
Methodological Workflows
The following diagrams illustrate the generalized experimental workflows for each of the described analytical methods.
Conclusion and Recommendations
The choice of an analytical method for this compound will depend on the specific requirements of the study.
-
MLC and conventional HPLC-UV are suitable for routine analysis of plant extracts where high sensitivity is not the primary concern. MLC offers the advantage of being a more environmentally friendly method.[1][2][3]
-
HPLC with fluorescence detection is a good option for achieving lower detection limits in biological matrices like plasma, provided the target analyte exhibits native fluorescence.[4]
-
LC-MS/MS stands out as the most sensitive and selective technique, making it the gold standard for bioanalytical studies, especially for pharmacokinetic assessments where low concentrations are expected.[5]
For the cross-validation of a method for this compound, it is recommended to start with the development of an LC-MS/MS method due to its inherent selectivity and sensitivity. This method can then be cross-validated against a developed HPLC-UV or HPLC-Fluorescence method to ensure accuracy and robustness across different analytical platforms. The detailed protocols provided in this guide for structurally similar canthinone alkaloids offer a solid foundation for initiating method development and validation for this compound.
References
- 1. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Canthin-6-one Alkaloids: An In Vitro and In Vivo Analysis
A comprehensive review of available data on the biological activity of canthin-6-one alkaloids reveals significant anti-cancer and anti-inflammatory potential. While direct experimental data for 1-Hydroxy-9-methoxycanthin-6-one remains elusive in publicly accessible scientific literature, a comparative analysis of its close structural analogs, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, provides valuable insights into its probable efficacy.
This guide synthesizes the current understanding of these compounds, presenting a side-by-side comparison of their in vitro cytotoxic activities and available in vivo data for related derivatives. Detailed experimental protocols for key assays are provided to aid in the design and interpretation of future studies.
In Vitro Efficacy: A Comparative Analysis
The primary in vitro activity reported for canthin-6-one alkaloids is their cytotoxicity against various cancer cell lines. Notably, 9-methoxycanthin-6-one has demonstrated potent anti-proliferative effects across a range of human cancer cell lines.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [1][2] |
| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [1][2] | |
| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [1][2] | |
| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [1][2] | |
| A375 | Melanoma | 5.71 ± 0.20 | [1][2] | |
| HeLa | Cervical Cancer | 4.30 ± 0.27 | [1][2] | |
| 9-Hydroxycanthin-6-one | Melanoma Cell Line | Melanoma | 5.4 | [1] |
| Canthin-6-one | PC-3 | Prostate Cancer | - | [1] |
| 1-Methoxy-canthin-6-one | Thyroid & Hepatocellular Carcinoma | - | 40 | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data for this compound is not currently available.
In Vivo Efficacy: Insights from Related Compounds
Direct in vivo efficacy studies for this compound are not available. However, research on other canthin-6-one derivatives provides evidence of their potential in animal models, primarily for anti-inflammatory effects.
For instance, 4-methoxy-5-hydroxycanthin-6-one, when administered orally to rats, demonstrated a significant reduction in carrageenan-induced paw edema and ameliorated adjuvant-induced chronic arthritis.[1] Another study found that pre-treatment with canthin-6-one alkaloids reduced ethanol and indomethacin-induced gastric ulcers in mice and rats.[1] Furthermore, 9-hydroxycanthin-6-one has been shown to suppress an Alzheimer's disease model in mice following oral administration at doses of 25, 50, and 100 mg/kg.[1]
These findings suggest that the canthin-6-one scaffold possesses favorable characteristics for in vivo activity, warranting further investigation for this compound.
Mechanisms of Action: Signaling Pathways
The anti-cancer and anti-inflammatory effects of canthin-6-one alkaloids are attributed to their modulation of key cellular signaling pathways. The primary mechanism of their anti-cancer action is the induction of apoptosis (programmed cell death).[1][2] In inflammatory conditions, these compounds have been shown to inhibit the NF-κB and Akt signaling pathways.[3]
Apoptotic Pathway in Cancer
Caption: Apoptotic pathway induced by 9-methoxycanthin-6-one in cancer cells.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and Akt pathways by canthin-6-ones.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from studies evaluating the anti-cancer effects of 9-methoxycanthin-6-one.[2]
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds like canthin-6-one derivatives.[1]
-
Animals: Use male Sprague-Dawley rats (180-220 g).
-
Grouping and Administration: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound orally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Experimental Workflow for In Vitro and In Vivo Comparison
Caption: A logical workflow for comparing in vitro and in vivo efficacy.
Conclusion
While the direct efficacy of this compound is yet to be determined, the available data for its close analogs strongly suggest its potential as a bioactive compound with anti-cancer and anti-inflammatory properties. The in vitro cytotoxicity of 9-methoxycanthin-6-one against a panel of cancer cell lines is particularly promising. The in vivo anti-inflammatory activity of other canthin-6-one derivatives further supports the therapeutic potential of this class of alkaloids. Future research should focus on the synthesis and biological evaluation of this compound to elucidate its specific in vitro and in vivo efficacy and to understand its mechanism of action in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
Benchmarking the Antiviral Activity of 1-Hydroxy-9-methoxycanthin-6-one Against Known Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Among these, canthin-6-one alkaloids have garnered significant interest due to their broad spectrum of biological activities, including antiviral effects. This guide provides a comparative benchmark of the antiviral activity of a specific canthin-6-one alkaloid, 1-Hydroxy-9-methoxycanthin-6-one, against established antiviral inhibitors. The data presented herein is intended to offer an objective overview for researchers, scientists, and professionals involved in the drug development pipeline.
Quantitative Comparison of Antiviral Efficacy
| Compound | Virus | Assay Type | IC50 | Reference |
| Canthin-6-one Analog (Compound 16) | Newcastle Disease Virus (NDV) | Plaque Reduction Assay | 5.26 µM | [1] |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | 0.38 ± 0.23 µg/ml | [2] |
| Acyclovir | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | 0.50 ± 0.32 µg/ml | [2] |
| Oseltamivir | Influenza A/NWS/33 (H1N1) | Antiviral Activity Assay (CPE) | 0.51 nM | [3] |
| Oseltamivir | Influenza A/Victoria/3/75 (H3N2) | Antiviral Activity Assay (CPE) | 0.19 nM | [3] |
| Oseltamivir | Influenza A/Duck/MN/1525/81 (H5N1) | Antiviral Activity Assay (CPE) | 0.70 nM | [3] |
Experimental Protocols
The determination of antiviral activity is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for common assays used to derive the quantitative data presented above.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of infectious virus particles.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV, DF-1 cells for NDV) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Aspirate the culture medium and infect the cell monolayer with a known titer of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Following infection, remove the viral inoculum and overlay the cells with a medium (e.g., DMEM) containing various concentrations of the test compound. A semi-solid overlay, such as methylcellulose, is often included to restrict viral spread and allow for the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques. The plaques, which are areas of cell death caused by viral infection, will appear as clear zones against a background of stained, uninfected cells.
-
IC50 Calculation: Count the number of plaques at each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK cells for influenza virus) in 96-well plates.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus. Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus) to assess cytotoxicity.
-
Incubation: Incubate the plates at 37°C until the virus control wells show a significant cytopathic effect (typically 80-100%).
-
Cell Viability Assessment: Quantify cell viability using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that results in a 50% protection of the cells from the virus-induced cytopathic effect.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which antiviral compounds exert their effects is crucial for drug development. The following diagrams illustrate the distinct signaling pathways targeted by the canthin-6-one analog and the known inhibitors.
References
- 1. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
Replicating Bioactivity Findings for 1-Hydroxy-9-methoxycanthin-6-one: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported bioactivity of 1-Hydroxy-9-methoxycanthin-6-one and its structurally related alkaloids. Due to the limited published quantitative data for this compound, this document focuses on presenting the available information alongside a more detailed analysis of the well-studied analogues, 9-methoxycanthin-6-one and canthin-6-one, to provide a basis for experimental replication and further investigation.
Introduction
This compound is a beta-carboline alkaloid isolated from the roots of Eurycoma longifolia[1][2][3]. This class of compounds has garnered significant interest for its diverse biological activities, including cytotoxic and antimalarial effects. This guide summarizes the initial findings on this compound and provides a comparative analysis with its more extensively studied derivatives.
Data Presentation: Cytotoxic Activity
The primary study that isolated and screened this compound did not report significant cytotoxic activity for this specific compound. However, the same study highlighted the potent cytotoxic effects of the related alkaloids, 9-methoxycanthin-6-one and canthin-6-one, against human lung (A-549) and breast (MCF-7) cancer cell lines[1]. The following table summarizes the available cytotoxic data for these and other relevant canthin-6-one derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A-549 (Lung), MCF-7 (Breast) | Not Reported as Significant | [1] |
| 9-Methoxycanthin-6-one | A-549 (Lung) | 2.8 | [1] |
| MCF-7 (Breast) | 4.1 | [1] | |
| Canthin-6-one | A-549 (Lung) | 3.5 | [1] |
| MCF-7 (Breast) | 4.8 | [1] |
Experimental Protocols
To facilitate the replication of the initial screening, the general methodologies employed in the primary study for cytotoxicity and antimalarial assays are detailed below.
Cytotoxicity Assay
The in vitro cytotoxic activity of the isolated compounds was evaluated against A-549 and MCF-7 cancer cell lines.
Methodology:
-
Cell Culture: A-549 and MCF-7 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of the test compounds.
-
The cells were incubated for another 72 hours.
-
The MTT assay was used to determine cell viability. 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
The medium was then aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimalarial Assay
The antimalarial activity was assessed against the chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains were maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Assay Procedure:
-
Asynchronous parasite cultures with 2% parasitemia and 2% hematocrit were aliquoted into 96-well plates.
-
Test compounds were added at various concentrations.
-
The plates were incubated for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth was determined by measuring the activity of parasite lactate dehydrogenase (pLDH).
-
-
Data Analysis: The IC50 values were calculated by comparing the pLDH activity in compound-treated wells with that in control wells.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the bioactivity screening, the following diagrams have been generated.
References
- 1. A narrative review on pharmacological significance of Eurycoma longifolia jack roots - Segaran - Longhua Chinese Medicine [lcm.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic and antimalarial beta-carboline alkaloids from the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Natural 1-Hydroxy-9-methoxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Promising Bioactive Alkaloid
1-Hydroxy-9-methoxycanthin-6-one, a member of the canthin-6-one class of β-carboline alkaloids, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. This guide provides a comprehensive head-to-head comparison of synthetically produced and naturally sourced this compound, offering valuable insights for researchers navigating the choice between these two sources for their studies. This comparison is based on a thorough review of available experimental data on purity, yield, and biological activity.
Physicochemical and Biological Activity Profile
| Parameter | Synthetic this compound | Natural this compound |
| Source | Chemical Synthesis (e.g., Pictet-Spengler reaction) | Isolated from plants, primarily Eurycoma longifolia[1] |
| Typical Yield | 45-85% (Varies with synthetic route) | 0.009-0.71% (from dried plant material, varies with extraction method and plant source)[2] |
| Purity | High purity achievable (>98%) through chromatography | High purity achievable (>99%) through chromatographic purification[3] |
| Anti-inflammatory Activity (IC50) | Data not specifically available for the synthetic form. However, synthetic canthin-6-one derivatives show potent activity. | 9-hydroxycanthin-6-one (a related compound) inhibits NF-κB with an IC50 of 7.4 µM.[4] |
| Wnt Signaling Inhibition (IC50) | Data not specifically available for the synthetic form. | 9-hydroxycanthin-6-one (a related compound) inhibits TCF/β-catenin transcriptional activity with an IC50 of 6.3 µM.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis, isolation, and key biological assays related to this compound.
Synthesis of Canthin-6-one Core Structure (Pictet-Spengler Reaction)
This protocol outlines a general and efficient method for constructing the canthin-6-one scaffold.[6]
Workflow for Canthin-6-one Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Meta-Analysis of Cytotoxic IC50 Values for 1-Hydroxy-9-methoxycanthin-6-one and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of the natural product 1-Hydroxy-9-methoxycanthin-6-one and its close structural analogues. Due to the limited publicly available data on the specific cytotoxic IC50 values for this compound, this analysis focuses on the well-documented activities of the closely related compounds, 9-methoxycanthin-6-one and 1-methoxy-canthin-6-one. This information serves as a valuable surrogate for understanding the potential anticancer efficacy of this class of canthin-6-one alkaloids.
Comparative Cytotoxicity Data
The cytotoxic activities of canthin-6-one derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 Value (µM) | Assay Used | Reference |
| 9-Methoxycanthin-6-one | Ovarian (A2780) | 4.04 ± 0.36 | Sulforhodamine B (SRB) | [1] |
| Ovarian (SKOV-3) | 5.80 ± 0.40 | Sulforhodamine B (SRB) | [1] | |
| Breast (MCF-7) | 15.09 ± 0.99 | Sulforhodamine B (SRB) | [1] | |
| Colorectal (HT-29) | 3.79 ± 0.069 | Sulforhodamine B (SRB) | [1] | |
| Skin Melanoma (A375) | 5.71 ± 0.20 | Sulforhodamine B (SRB) | [1] | |
| Cervical (HeLa) | 4.30 ± 0.27 | Sulforhodamine B (SRB) | [1] | |
| 1-Methoxy-canthin-6-one | Various Hematopoietic & Endodermal Neoplastic Cells | ~40 (half-maximal) | Flow Cytometry (sub-G1 analysis) | [2] |
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assays used.
Experimental Protocols
The determination of cytotoxic IC50 values relies on robust and reproducible in vitro assays. The most commonly employed methods for canthin-6-one derivatives are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., 9-methoxycanthin-6-one) and a vehicle control for a specified incubation period (typically 48-72 hours).
-
Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510-540 nm.
-
IC50 Calculation: The percentage of cell survival is calculated relative to the untreated control, and the IC50 value is determined by plotting the percentage of cell survival against the drug concentration.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are plated in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are exposed to various concentrations of the test compound for a defined period.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured, typically at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value is derived from a dose-response curve of absorbance versus compound concentration.
Visualizing the Method and Mechanism
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.
Mechanism of Action
Studies on canthin-6-one derivatives, such as 9-methoxycanthin-6-one and 1-methoxy-canthin-6-one, suggest that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves several key events:
-
Induction of Oxidative Stress: Some derivatives have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells.[3][4]
-
Mitochondrial Dysfunction: The increase in ROS can lead to mitochondrial damage, a critical event in the intrinsic apoptotic pathway.
-
Regulation of Apoptotic Proteins: Canthin-6-ones can modulate the expression of key apoptosis-regulating proteins. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3][4]
-
Caspase Activation: The mitochondrial pathway of apoptosis leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[5] Cleaved caspase-3 is a key mediator of the biochemical and morphological changes associated with apoptosis.[3][4]
-
Involvement of JNK Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in the pro-apoptotic activity of some canthin-6-one derivatives.[2]
References
- 1. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Hydroxy-9-methoxycanthin-6-one
This document provides essential safety and logistical information for the proper disposal of 1-Hydroxy-9-methoxycanthin-6-one, a naturally occurring β-carboline alkaloid isolated from the roots of Eurycoma longifolia.[1] The following procedures are based on established principles of laboratory safety and chemical waste management. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations, as local rules may vary.
Immediate Safety and Handling Precautions
Given that this compound is a biologically active alkaloid, it should be handled as a potentially hazardous substance.[2] Alkaloids may exhibit toxicological properties, necessitating a cautious approach. A Safety Data Sheet (SDS) for a mixture of β-carboline alkaloids highlights potential hazards such as high flammability and toxicity upon ingestion, skin contact, or inhalation.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound in any form.[2]
Ventilation: Handle the solid compound and any solutions in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling dust or aerosols.[2]
Spill Management: In the event of a spill, isolate the area and adhere to your institution's spill cleanup procedures for potentially hazardous materials. For liquid spills, use an absorbent material. For solid spills, avoid generating dust.[2]
| Precaution Category | Specific Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves. | To prevent skin and eye contact with the potentially hazardous alkaloid.[2] |
| Handling | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of potentially toxic dust or aerosols.[2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | To maintain chemical stability and prevent accidental exposure. |
| Spill Response | Isolate the area and use appropriate absorbent material. Avoid creating dust. | To contain the spill and prevent wider contamination and inhalation risk.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not dispose of this chemical down the drain or in the regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including the pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, as hazardous chemical waste.[4]
-
Segregate this waste from other waste streams to avoid incompatible mixtures.[5]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound and heavily contaminated materials (such as gloves and paper towels) in a dedicated, puncture-proof container with a secure lid.[4] Double-bagging in clear, sturdy plastic bags may also be appropriate.[4]
-
Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container. Do not mix with incompatible solvents.[4]
-
Sharps: Any sharps contaminated with this compound must be placed in a designated sharps container.[4]
Step 3: Labeling of Waste Containers
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Include the approximate amount or concentration of the waste.
-
Follow your institution's specific labeling requirements.
Step 4: Storage of Waste
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.[5]
-
Use secondary containment for all liquid waste containers.[5]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[5]
-
The recommended disposal method for related compounds, such as Eurycoma longifolia extract, is incineration in a chemical incinerator equipped with an afterburner and scrubber after being dissolved in a suitable combustible solvent.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Hydroxy-9-methoxycanthin-6-one
Essential Safety and Handling Guide for 1-Hydroxy-9-methoxycanthin-6-one
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds and general best practices for handling potent, biologically active research chemicals. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety department before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a natural product with potential cytotoxic and anti-inflammatory properties.[1][2][3][4] Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Profile
Based on data for related canthin-6-one alkaloids and other cytotoxic compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5][6]
-
Cytotoxicity: As a canthin-6-one alkaloid, it exhibits cytotoxic activity against various cancer cell lines and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Unknown Toxicity: The full toxicological profile is not known. Treat as a substance with high potency and handle with caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This is the minimum required protection; a site-specific risk assessment may necessitate additional measures.
| Protection Type | Equipment | Specifications and Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves | Inner and outer nitrile gloves provide robust protection against incidental splashes. For prolonged contact or when handling solutions, consult glove manufacturer data for resistance to the specific solvent being used. Nitrile rubber is a common recommendation for handling various chemicals. |
| Eye Protection | Chemical Splash Goggles | Goggles provide a seal around the eyes and offer superior protection against splashes, and dust compared to safety glasses.[7][8][9] They should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Body Protection | Professional Lab Coat | A dedicated lab coat, preferably with long sleeves and elastic cuffs, should be worn to protect skin and clothing. |
| Respiratory Protection | N95 Respirator or higher | A fit-tested N95 respirator or a higher level of respiratory protection is recommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[10] |
Operational Plan for Safe Handling
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize exposure.
-
Pre-Handling Checks: Before starting, ensure that a safety shower and eyewash station are readily accessible.[6] Assemble all necessary equipment and materials, including waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or containment enclosure. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Solution Preparation: To prepare solutions, add the solvent to the container with the pre-weighed compound slowly to avoid splashing. Cap the container securely before mixing.
-
Closed Systems: Whenever possible, conduct experiments using closed systems to minimize the risk of aerosol generation or splashes.
-
Ventilation: All work with solutions of this compound should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[11]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused or expired solid compound in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper must be collected in a designated, sealed waste container.[12]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated secondary containment area away from incompatible materials until they are collected by a licensed hazardous waste disposal company.
-
Visual Guides
The following diagrams illustrate key procedures for handling this compound.
Caption: Workflow for handling this compound.
Caption: Emergency plan for a small chemical spill.
References
- 1. 9-Methoxycanthin-6-one | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. js.vnu.edu.vn [js.vnu.edu.vn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. gerpac.eu [gerpac.eu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
